3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
Description
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3 |
InChI Key |
KMXIOQXICPLLFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=NC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine chemical structure and properties
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine , a specialized heterocyclic scaffold utilized in medicinal chemistry and bioorthogonal ligation. Distinguished by its electron-deficient 1,2,4-triazine core and the steric influence of the ortho-methoxy substituent, this molecule serves as a high-reactivity intermediate. This document details its structural properties, validated synthetic pathways, and reactivity profile—specifically focusing on Nucleophilic Aromatic Substitution (
Structural Analysis & Chemical Properties[1][2]
Core Architecture
The molecule comprises a 1,2,4-triazine ring substituted at the C3 position with a chlorine atom and at the C5 position with a 2-methoxyphenyl group.
-
Electronic Deficiency: The 1,2,4-triazine ring is highly
-deficient due to the presence of three nitrogen atoms.[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack and inverse-demand cycloadditions. -
The "Element Effect" at C3: The chlorine at C3 acts as a labile leaving group. The strong inductive effect (
) of the adjacent nitrogen atoms (N2 and N4) activates the C-Cl bond for displacement. -
Ortho-Methoxy Influence: Unlike para-substituted analogs, the ortho-methoxy group at the C5-aryl ring introduces:
-
Steric Bulk: Restricts rotation around the C5-C1' bond, potentially creating atropisomeric properties in highly substituted derivatives.
-
Electronic Donation: The methoxy group is an electron-donating group (EDG) by resonance, which slightly modulates the electrophilicity of the triazine ring, though the electron-withdrawing nature of the heterocycle dominates.
-
Physicochemical Profile (Predicted)[3]
-
Molecular Formula:
-
Molecular Weight: 221.64 g/mol [2]
-
Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF, MeCN) and chlorinated solvents (DCM, chloroform).
-
Melting Point: Expected range 110–140 °C (based on 4-methoxy analogs).
Synthetic Pathways[2][5][6][7][8][9]
The synthesis of this compound presents a regioselectivity challenge. The most robust route involves the condensation of 2-methoxyphenylglyoxal with a hydrazine derivative (semicarbazide or aminoguanidine), followed by chlorination.
Retrosynthetic Analysis
The C3-Cl bond is installed last via deformylative chlorination or direct chlorination of a triazinone. The triazine core is assembled via a [3+3] condensation.
Key Precursors:
-
2-Acetylanisole: Starting material for the glyoxal.
-
Selenium Dioxide (
): Oxidant for glyoxal synthesis. -
Semicarbazide Hydrochloride: Nitrogen source for the triazine ring.
-
Phosphoryl Chloride (
): Chlorinating agent.
Step-by-Step Protocol
Step 1: Synthesis of 2-Methoxyphenylglyoxal
-
Reagents: 2-Acetylanisole (1.0 eq),
(1.1 eq), Dioxane/Water (95:5). -
Procedure: Reflux 2-acetylanisole with
in wet dioxane for 4–6 hours. Filter warm to remove selenium metal. Evaporate solvent to yield the crude glyoxal hydrate. -
Mechanism: Riley oxidation converts the acetyl methyl group to an
-keto aldehyde.
Step 2: Condensation to 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one
-
Reagents: 2-Methoxyphenylglyoxal (crude), Semicarbazide HCl (1.1 eq), Sodium Acetate (2.0 eq), Ethanol/Water.
-
Procedure: Dissolve semicarbazide and NaOAc in water. Add to the glyoxal solution in ethanol. Reflux for 2–4 hours.[3]
-
Regiochemistry: The terminal hydrazine nitrogen (most nucleophilic) attacks the aldehyde carbon (most electrophilic) of the glyoxal. Subsequent cyclization places the aryl ketone carbon at position C5.
-
Isolation: Cool to precipitate the triazinone. Filter and wash with cold water.
Step 3: Chlorination to this compound
-
Reagents: Triazinone intermediate,
(excess), -Dimethylaniline (catalytic/base). -
Procedure: Suspend the triazinone in
. Add base.[3] Heat to 80–100 °C for 3 hours. The solution will clarify as the reaction proceeds. -
Workup: Remove excess
under vacuum. Pour residue onto crushed ice (Caution: Exothermic). Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc).
Figure 1: Synthetic workflow for the production of the target 3-chloro-1,2,4-triazine.
Reactivity Profile
The utility of this compound lies in its dual reactivity: it is an electrophile at C3 and a diene at C3/C6.
Nucleophilic Aromatic Substitution ( )
The C3-position is highly activated. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex.
-
Amination: Reaction with primary/secondary amines in THF/DIPEA yields 3-amino-triazines (kinase inhibitor scaffolds).
-
Alkoxylation: Reaction with NaOMe/MeOH yields 3-methoxy derivatives.
-
Hydrazinolysis: Reaction with hydrazine hydrate yields 3-hydrazinyl triazines, precursors for fused heterocycles (e.g., tetrazolo[1,5-b][1,2,4]triazines).
Inverse Electron Demand Diels-Alder (IEDDA)
This is the "premium" reactivity of the scaffold. The electron-deficient triazine reacts with electron-rich or strained dienophiles (alkenes/alkynes).
-
Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder loss of nitrogen (
) and aromatization. -
Product: Substituted pyridines.[4]
-
Bioorthogonal Application: The reaction with trans-cyclooctene (TCO) or bicyclononynes (BCN) is fast and bio-compatible. The 3-chloro group can be substituted before the click reaction to attach a payload (fluorophore/drug), or the chloride itself can modulate the kinetics of the cycloaddition.
Figure 2: Divergent reactivity manifold: C3-substitution vs. [4+2] Cycloaddition.
Experimental Data Summary
| Property | Value / Condition | Note |
| Appearance | Yellow to Orange Crystalline Solid | Typical for conjugated triazines |
| H-6 is highly deshielded by adjacent N | ||
| Characteristic singlet | ||
| THF or DMF, | Mild conditions due to high activation | |
| IEDDA Rate | Dependent on dienophile strain |
Safety & Handling
-
Hazard Identification: 3-Chloro-1,2,4-triazines are skin and eye irritants and potential sensitizers.
-
Water Sensitivity: The C-Cl bond is susceptible to hydrolysis.[5] Store under inert atmosphere (Argon/Nitrogen) at -20 °C to prevent formation of the triazinone.
-
Reactivity: Avoid contact with strong nucleophiles unless intended.
References
-
BenchChem. A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. (2025).[1][6][7][8][5]
-
Svatunek, D. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.[9] (2026).[9]
-
Kozhevnikov, D. N., et al. 1,2,4-Triazines in the Synthesis of Bipyridine Bisphenolate ONNO Ligands. Inorganic Chemistry (2018).[4]
-
Boger, D. L. Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines and 1,2,4-Triazines. Chemical Reviews (2021).
-
PubChem. 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Analogous Structure Data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine CAS#: 1368734-99-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 8. 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | C12H7Cl6N3O | CID 19163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific data for this ortho-substituted isomer is limited in publicly accessible literature, this guide synthesizes information from analogous structures to provide a robust framework for its study and application.
Molecular Identity and Physicochemical Properties
This compound belongs to the 1,2,4-triazine class of heteroaromatic compounds. The core structure consists of a six-membered ring with three nitrogen atoms, substituted with a chloro group at the 3-position and a 2-methoxyphenyl group at the 5-position. The electron-deficient nature of the triazine ring, coupled with the reactive chloro substituent, makes it a valuable intermediate for the synthesis of diverse derivatives.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈ClN₃O |
| Molecular Weight | 221.64 g/mol [1] |
| CAS Number | A specific CAS number for the ortho-isomer is not readily available in public databases. For reference, the CAS number for the isomeric 3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine is 1368734-99-9[1]. |
Synthesis and Purification
The synthesis of 3-chloro-5-aryl-1,2,4-triazines is typically achieved through a two-step process involving the formation of a triazinone intermediate followed by chlorination. This well-established methodology can be adapted for the synthesis of the title compound.
Step 1: Synthesis of 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one
The initial step involves the cyclization of an appropriate amidrazone with a 1,2-dicarbonyl compound to form the triazine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzamidine (1.0 eq.) and glyoxal (1.1 eq.) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: The crude 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure triazinone.
Step 2: Chlorination to this compound
The triazinone intermediate is then converted to the target 3-chloro derivative using a suitable chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, suspend 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electron-deficient nature of the triazine ring and the presence of a good leaving group (the chloro substituent) at the 3-position. This makes the C3 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The SNAr mechanism generally proceeds through a two-step addition-elimination pathway involving a high-energy Meisenheimer intermediate. The electron-withdrawing effect of the nitrogen atoms in the triazine ring stabilizes the negative charge in this intermediate, facilitating the nucleophilic attack.
Common nucleophiles that can displace the chloride include:
-
N-Nucleophiles: Primary and secondary amines, hydrazines.
-
S-Nucleophiles: Thiols and thiophenols.
-
O-Nucleophiles: Alkoxides and phenoxides.
This reactivity allows for the facile introduction of a wide array of functional groups, making this compound a valuable scaffold for generating libraries of diverse 1,2,4-triazine derivatives for further investigation.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazine scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,2,4-triazines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The triazine nucleus is a core component of several compounds with antitumor properties.[2][3]
-
Antimicrobial and Antiviral Agents: The structural diversity achievable from the 3-chloro-1,2,4-triazine core allows for the development of novel antimicrobial and antiviral candidates.
-
Kinase Inhibitors: Nitrogen-containing heterocycles are prevalent in small molecule kinase inhibitors, and 1,2,4-triazine derivatives have shown promise in this area.
The ability to readily modify the 3-position of the triazine ring makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
In materials science, the versatile reactivity of this compound allows for its incorporation into larger molecular architectures, potentially leading to the development of novel functional materials with tailored electronic or photophysical properties.
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its straightforward synthesis and the predictable reactivity of the chloro substituent provide a robust platform for the creation of a wide array of derivatives. While further experimental characterization of this specific isomer is warranted, the established chemistry of analogous 1,2,4-triazines strongly suggests its significant potential in advancing research in medicinal chemistry and materials science.
References
-
Iraqi Journal of Science. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
Semantic Scholar. Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles. Available from: [Link]
-
J-STAGE. Reactivity of Chloro-S-triazines. II. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link]
-
PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available from: [Link]
-
Bentham Science. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available from: [Link]
Sources
Introduction: The Critical Role of Solubility in Drug Discovery and Development
An In-depth Technical Guide to the Solubility of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Given the limited publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines robust experimental protocols for its determination, and offers insights into predicting its behavior based on its molecular structure and the properties of analogous compounds.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, a heterocyclic molecule with potential applications in medicinal chemistry, understanding its solubility profile is a prerequisite for advancing it through the drug discovery pipeline. The 1,2,4-triazine scaffold is a known pharmacophore, and its derivatives have been explored for various therapeutic uses, including as anticancer and antimicrobial agents.[1] The ability to dissolve in a range of solvents is essential for in vitro screening, formulation development, and ultimately, for ensuring adequate absorption and distribution in vivo.
This guide will equip the researcher with the necessary knowledge to systematically evaluate the solubility of this compound, from theoretical considerations to practical experimental execution.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that will dictate its interactions with different solvents (Figure 1).
Key Structural Features:
-
1,2,4-Triazine Ring: This nitrogen-rich heterocyclic core is electron-deficient, contributing to the molecule's overall polarity. The nitrogen atoms can act as hydrogen bond acceptors.
-
Chloro Substituent: The electronegative chlorine atom at the 3-position further enhances the electrophilic character of the triazine ring and acts as a good leaving group in nucleophilic substitution reactions.[1][2]
-
2-Methoxyphenyl Group: This substituent introduces both aromatic and ether functionalities. The phenyl ring provides a nonpolar surface area, while the methoxy group's oxygen atom can also act as a hydrogen bond acceptor. The "ortho" position of the methoxy group may induce some steric hindrance, potentially influencing crystal packing and solvation.
A summary of predicted physicochemical properties, based on closely related structures, is presented in Table 1. These values provide a starting point for understanding the compound's likely behavior.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | Predicted Value for this compound | Value for 3-Chloro-5-(p-tolyl)-1,2,4-triazine[1][3] | Value for 3-Chloro-5-(4-chlorophenyl)-1,2,4-triazine[4] |
| Molecular Formula | C₁₀H₈ClN₃O | C₁₀H₈ClN₃ | C₉H₅Cl₂N₃ |
| Molecular Weight | 221.64 g/mol | 205.64 g/mol | 226.06 g/mol |
| XLogP3 | ~2.5 (Estimated) | 2.2 | 2.4 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 3 | 3 |
| Topological Polar Surface Area | ~47.9 Ų (Estimated) | 38.7 Ų | 38.7 Ų |
The positive XLogP3 value suggests a preference for lipophilic environments over aqueous media, indicating that the compound is likely to be more soluble in organic solvents than in water. The presence of multiple hydrogen bond acceptors suggests that it will interact favorably with polar solvents, particularly those that can act as hydrogen bond donors.
Theoretical Framework for Solubility in Organic Solvents
The adage "like dissolves like" provides a fundamental principle for predicting solubility. This is based on the idea that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile.
Intermolecular Forces at Play:
-
Van der Waals Forces: These are weak, non-specific interactions that will be present between the solute and all organic solvents. The aromatic rings in the solute will contribute significantly to these interactions.
-
Dipole-Dipole Interactions: The polar 1,2,4-triazine ring and the chloro- and methoxy- substituents create a molecular dipole, which will lead to favorable interactions with polar solvents.
-
Hydrogen Bonding: While this compound has no hydrogen bond donors, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. This will be a key factor in its solubility in protic solvents like alcohols.
Predicted Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute's nitrogen and oxygen atoms, which should lead to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can engage in strong dipole-dipole interactions with the solute. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic molecules and are expected to effectively dissolve this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be lower. While the aromatic ring of the solute can interact with toluene via π-stacking, the overall polarity of the molecule will likely limit its solubility in highly nonpolar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. Good solubility is anticipated in these solvents.
Experimental Determination of Solubility
A systematic experimental approach is necessary to accurately quantify the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess of the solid compound (e.g., 5-10 mg) to a vial. The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at high speed and carefully draw off the supernatant.
-
Filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid solvent evaporation.
-
-
-
Analysis by HPLC:
-
Accurately dilute a known volume of the clear, saturated supernatant with the HPLC mobile phase. The dilution factor should be chosen to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Quantification:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Data] | [Experimental Data] |
| Ethanol | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Experimental Data] |
| N,N-Dimethylformamide (DMF) | [Experimental Data] | [Experimental Data] | |
| Acetonitrile | [Experimental Data] | [Experimental Data] | |
| Acetone | [Experimental Data] | [Experimental Data] | |
| Chlorinated | Dichloromethane | [Experimental Data] | [Experimental Data] |
| Chloroform | [Experimental Data] | [Experimental Data] | |
| Aromatic | Toluene | [Experimental Data] | [Experimental Data] |
| Nonpolar | n-Hexane | [Experimental Data] | [Experimental Data] |
The results in this table will provide a comprehensive solubility profile of the compound, enabling informed decisions for subsequent research and development activities. For instance, high solubility in a volatile solvent like dichloromethane would be advantageous for purification by chromatography, while good solubility in ethanol or a co-solvent system might be relevant for certain formulation strategies.
Conclusion
References
- Avdeef, A. (2012).
- Bergström, C. A. (2016). Physicochemical and Computational Methods in Drug Discovery. Wiley.
- Jouyban, A. (2010).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 82473539, 3-Chloro-5-(4-chlorophenyl)-1,2,4-triazine." PubChem, [Link].
-
Thieme. "Synthesis of 1,2,4-triazines." Organic Chemistry Portal, [Link].
-
RSC Publishing. "Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot." RSC Advances, [Link].
Sources
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- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of ortho-Methoxy Phenyl Substitution on the Electronic Properties of 1,2,4-Triazines: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction: The 1,2,4-Triazine Scaffold and the Strategic Role of the 2-Methoxyphenyl Substituent
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its electron-deficient nature, arising from the presence of three nitrogen atoms in the six-membered ring, imparts unique electronic characteristics that are leveraged in a variety of applications. These derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] In the realm of materials science, their electron-accepting properties make them valuable components in the development of organic electronics.[5]
The electronic properties of the 1,2,4-triazine core are highly tunable through the introduction of substituents. This guide focuses on the specific influence of the 2-methoxyphenyl group, a substituent of significant interest. The ortho-methoxy group introduces a fascinating interplay of electronic and steric effects. Electronically, the methoxy group is a moderately activating, electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. Its position at the ortho carbon introduces steric constraints that can influence the conformation of the molecule, affecting the planarity between the phenyl ring and the triazine core. This, in turn, has profound implications for the molecule's frontier molecular orbitals, redox behavior, and photophysical properties.
This technical guide provides a comprehensive overview of the electronic properties of 2-methoxyphenyl substituted 1,2,4-triazines. We will delve into the theoretical underpinnings of their electronic structure, detail the experimental methodologies for their characterization, and present a framework for understanding the structure-property relationships that are critical for their application in drug discovery and materials science.
Theoretical Framework: Unveiling Electronic Structure through Computational Chemistry
To rationally design novel 1,2,4-triazine-based compounds, a deep understanding of their electronic structure at the molecular level is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method for this purpose, offering a balance of accuracy and computational efficiency.[6][7][8]
Key Electronic Descriptors
The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transition.[7][8] A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum.
These fundamental descriptors can be used to derive other important electronic properties, as summarized in the table below.
| Property | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
Computational Workflow: A Self-Validating System
A robust computational protocol is essential for generating reliable and reproducible data. The following workflow represents a best-practice approach for the DFT-based analysis of 2-methoxyphenyl substituted 1,2,4-triazines.
Caption: A typical workflow for the computational analysis of molecular electronic properties using DFT.
Causality Behind Method Selection:
-
Functional (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is often chosen as it provides a good compromise between accuracy and computational cost for organic molecules.[7] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems like 1,2,4-triazines.
-
Basis Set (e.g., 6-31G(d,p)): This Pople-style basis set is a standard choice for initial geometry optimizations and property calculations. The '(d,p)' notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems.
Experimental Characterization of Electronic Properties
While computational methods provide invaluable insight, experimental validation is the cornerstone of scientific integrity. The primary techniques for probing the electronic properties of these compounds are electrochemical analysis and UV-Visible/photoluminescence spectroscopy.
Synthesis of 2-Methoxyphenyl Substituted 1,2,4-Triazines
The synthesis of 3,5,6-trisubstituted 1,2,4-triazines is well-established.[9] A common and versatile method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide in the presence of an acid catalyst, often acetic acid, and a source of ammonia, such as ammonium acetate.[10]
Caption: General synthetic scheme for 1,2,4-triazines via condensation.
Exemplary Protocol: Synthesis of a 3-(2-methoxyphenyl)-5,6-diphenyl-1,2,4-triazine
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq) and 2-methoxybenzohydrazide (1.0 eq) in glacial acetic acid.
-
Reaction Initiation: Add ammonium acetate (10 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox behavior of molecules. It provides information on the oxidation and reduction potentials, which can be directly correlated with the HOMO and LUMO energy levels, respectively. The electrochemical behavior of 1,2,4-triazines has been studied, revealing their capacity to undergo reduction and, in some cases, oxidation.[11][12]
Experimental Protocol for Cyclic Voltammetry
-
Solution Preparation: Prepare a ~1 mM solution of the 2-methoxyphenyl substituted 1,2,4-triazine in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Scan the potential from an initial value where no faradaic current is observed towards negative potentials to observe reduction peaks, and then reverse the scan.
-
Similarly, scan towards positive potentials to observe oxidation peaks.
-
Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
-
Internal Standard: After acquiring the data for the sample, add a small amount of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple. Record the voltammogram again. All potentials should be reported relative to the Fc/Fc+ couple.
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for reversible or quasi-reversible processes as E1/2 = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8] (Note: The value of 4.8 eV is the approximate energy level of the Fc/Fc+ couple relative to the vacuum level. Some sources may use slightly different values, e.g., 5.1 eV.)
-
-
Spectroscopic Analysis: UV-Visible and Photoluminescence
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For 1,2,4-triazines, the spectra typically show intense π-π* transitions at shorter wavelengths (in the UV region) and lower intensity n-π* transitions at longer wavelengths (in the visible region).[5] The position of the 2-methoxyphenyl substituent can influence these transitions, affecting the color and photophysical properties of the compound.
Photoluminescence (PL) or fluorescence spectroscopy provides information about the molecule's behavior after it has been electronically excited. The emission wavelength, quantum yield, and lifetime are key parameters for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Experimental Protocol for Spectroscopic Analysis
-
Solution Preparation: Prepare a series of dilute solutions (typically 10-5 to 10-6 M) of the compound in a spectroscopic grade solvent (e.g., chloroform, THF, or acetonitrile).
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) corresponds to the energy of the most probable electronic transition.
-
The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the Tauc plot method.
-
-
Photoluminescence (PL) Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength where it absorbs strongly (often at or near the λmax from the UV-Vis spectrum).
-
Record the emission spectrum. The peak of the emission spectrum is the λem.
-
To determine the fluorescence quantum yield (ΦF), a relative method is often employed using a well-characterized standard (e.g., quinine sulfate or rhodamine 6G) with a known quantum yield. The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Structure-Property Relationships and the Role of the 2-Methoxyphenyl Group
The introduction of a 2-methoxyphenyl substituent onto the 1,2,4-triazine core has predictable yet complex effects on its electronic properties.
-
Impact on HOMO/LUMO Levels: The electron-donating nature of the methoxy group is expected to raise the energy of the HOMO. This effect is most pronounced when the phenyl ring is coplanar with the triazine ring, allowing for effective π-conjugation. However, the ortho position of the methoxy group can cause steric hindrance, leading to a twisted conformation. This twisting can disrupt π-conjugation, partially counteracting the electron-donating effect and potentially leading to a smaller-than-expected increase in the HOMO energy. The effect on the LUMO, which is often localized more on the electron-deficient triazine ring, is typically less pronounced.
-
Redox Behavior: An increase in the HOMO energy level makes the molecule easier to oxidize. Therefore, 2-methoxyphenyl substituted 1,2,4-triazines are expected to exhibit lower oxidation potentials compared to their unsubstituted phenyl analogues.
-
Spectroscopic Properties: The net effect on the HOMO-LUMO gap will determine the shift in the absorption and emission spectra. If the HOMO is raised more significantly than the LUMO, the HOMO-LUMO gap will decrease, leading to a bathochromic (red) shift in the λmax of the lowest energy absorption band.
Summary and Outlook
The 2-methoxyphenyl group serves as a valuable substituent for fine-tuning the electronic landscape of the 1,2,4-triazine scaffold. Its combined electronic and steric influences provide a mechanism to modulate key properties such as redox potentials and light absorption/emission characteristics. A synergistic approach, combining DFT calculations for predictive modeling with rigorous experimental validation through electrochemistry and spectroscopy, is essential for the rational design of novel 2-methoxyphenyl substituted 1,2,4-triazines. This integrated strategy will continue to drive innovation in the development of these compounds for targeted applications in drug discovery, where precise electronic properties can govern receptor binding and metabolic stability, and in materials science, where control over energy levels is fundamental to device performance.
References
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Maslakci, N. N., Eren, E., Dulgerbaki, C., Yıldırım, F., & Oksuz, A. U. (2023). Investigation of the electrochemical behaviors of fibers containing new pyrazolo[5,1-c][6][11][13]triazine derivatives. Philosophical Magazine Letters, 103(1), 23-35. [Link]
-
El-Gazzar, A. B. A., Aly, H. M., & Gaafar, A. M. (2022). Extensive Study of DFT-Quantum Calculations Based QSAR Modeling of Fused 1,2,4-Triazine Derivatives Revealed Potent CYP1A1 Inhibitors. ResearchGate. [Link]
-
Abd-El-salam, H. A., Arshad, F., & El-Demerdash, A. G. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. National Center for Biotechnology Information. [Link]
-
Coote, M. L., & Zavitsas, A. A. (2020). A Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis. Open Research Repository. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. [Link]
-
Abdel-Latif, F. F., Shaker, R. M., & Abdel-Aziz, S. A. (2004). Synthesis of pyrido[2,1-c][6][11][13]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica, 61(1), 55-64. [Link]
-
Gholivand, M. B., & Torkashvand, M. (2025). Study the Electrochemical Reduction of Some Triazines in N,N-Dimethylformamide at Glassy Carbon Electrode. ResearchGate. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Tahir, A. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. MDPI. [Link]
-
Fassihi, A., Sabet, R., & Moeinifard, B. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-171. [Link]
-
Fassihi, A., Sabet, R., & Moeinifard, B. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. PubMed. [Link]
-
Nongkhlaw, R. L., Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., & Myrboh, B. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. [Link]
-
El-Metwaly, N., & El-Ghamry, H. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]
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Ladds, G., Tikhonova, I. G., & Milligan, G. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. National Center for Biotechnology Information. [Link]
-
El-Metwaly, N., & El-Ghamry, H. (2025). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. [Link]
-
Yuanyuan, H., Fang, B., Guowei, G., & Jian, M. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry, 3(1), 17-20. [Link]
-
Gryko, D. T., & Stachyra, T. (2024). (Hetero)Arene Ring-Fused[6][11][13]Triazines. MDPI. [Link]
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Larif, M., & Tazi, H. (2015). Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. ePrints Soton. [Link]
- Rein, J. (2016). Process for the preparation of triazines.
-
Ladds, G., Tikhonova, I. G., & Milligan, G. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]
-
Al-Humaid, L. A., Al-Salahi, R., & Marzouk, M. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. National Center for Biotechnology Information. [Link]
-
Nongkhlaw, R. L., Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., & Myrboh, B. (2025). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. [Link]
-
Vrabel, M., & Slanina, T. (2022). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. ChemRxiv. [Link]
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Khatir, Z. Z., & Irannejad, H. (2025). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. ResearchGate. [Link]
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Allucid, Inc. 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. [Link]
-
Cirrincione, G., & Diana, P. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 130-153. [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 946-957. [Link]
-
Taylor, R. D., & Williams, J. M. (2025). 17.2.2.4 1,2,4-Triazines (Update 2025). ResearchGate. [Link]
-
El-Emary, T. I. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2013). Synthesis of various 1,2,4-triazines. ResearchGate. [Link]
-
Ouyang, J., Kimura, M., & Yoshitake, H. (2015). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 11, 1782-1793. [Link]
-
Charushin, V., Rusinov, V., & Chupakhin, O. (2008). 9.02 – 1,2,4-Triazines and their Benzo Derivatives. Semantic Scholar. [Link]
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Technical Whitepaper: Strategic Synthesis of 3-Halo-5-Aryl-1,2,4-Triazines
Here is an in-depth technical guide on the synthesis of 3-halo-5-aryl-1,2,4-triazines, designed for researchers and drug development professionals.
Executive Summary
The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antivirals, and neuroprotective agents. Specifically, the 3-halo-5-aryl-1,2,4-triazine motif acts as a high-value electrophilic intermediate. The halogen at position C3 is highly activated toward Nucleophilic Aromatic Substitution (
However, the synthesis of this scaffold is fraught with regiochemical pitfalls. The primary challenge lies in distinguishing the C5 and C6 positions during ring closure. This guide provides a validated, step-by-step protocol to exclusively access the 5-aryl isomer, avoiding the common thermodynamic mixtures that plague standard literature methods.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target 3-chloro-5-aryl-1,2,4-triazine (4) , we employ a convergent strategy. Direct halogenation of the triazine ring is inefficient. Instead, we utilize a "Deoxychlorination" strategy, converting a lactam (triazinone) precursor into the halide.
The Strategic Disconnection
-
Target: 3-Chloro-5-aryl-1,2,4-triazine.[1]
-
Precursor: 5-Aryl-1,2,4-triazin-3(2H)-one.
-
Key Disconnection: Condensation of an Arylglyoxal (1,2-dicarbonyl) with Semicarbazide .
Critical Regiochemical Control Point:
The reaction of a monosubstituted glyoxal (
-
5-Aryl isomer (Desired): Formed when the hydrazine terminal nitrogen (
) attacks the aldehyde. -
6-Aryl isomer (Undesired): Formed when the hydrazine terminal nitrogen (
) attacks the ketone.
Mechanistic Insight: Under buffered conditions (pH 4–5), the aldehyde functionality of the arylglyoxal is significantly more electrophilic than the ketone. This kinetic preference directs the hydrazine attack to the aldehyde, exclusively locking in the 5-aryl substitution pattern upon cyclization.
Part 2: Validated Experimental Protocols
Phase 1: Synthesis of Arylglyoxal (Oxidation)
Note: While many arylglyoxals are commercially available, they are hygroscopic and unstable. Fresh preparation via Selenium Dioxide (
Protocol:
-
Dissolve the acetophenone derivative (10 mmol) in 1,4-dioxane/water (30 mL, 95:5 v/v).
-
Add Selenium Dioxide (
, 11 mmol). -
Reflux for 4 hours. The solution will turn yellow/orange, and black selenium metal will precipitate.
-
Filtration: Filter hot through a Celite pad to remove selenium.
-
Isolation: Concentrate the filtrate. The resulting oil is the arylglyoxal hydrate. Use immediately.
Phase 2: Regioselective Cyclization to 5-Aryl-1,2,4-triazin-3-one
This step establishes the core ring system.
Protocol:
-
Preparation: Dissolve Semicarbazide Hydrochloride (10 mmol) and Sodium Acetate (15 mmol) in water (10 mL). The NaOAc buffers the solution to ensure the free base is available but protonation is sufficient for carbonyl activation.
-
Addition: Add the solution of Arylglyoxal (from Phase 1) in Ethanol (10 mL) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 2 hours, then heat to reflux for 1 hour to drive dehydration and ring closure.
-
Workup: Cool the mixture in an ice bath. The product, 5-aryl-1,2,4-triazin-3(2H)-one , will precipitate as a solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF.
Phase 3: Deoxychlorination (The Activation)
Safety Alert:
Protocol:
-
Place dried 5-aryl-1,2,4-triazin-3-one (5 mmol) in a round-bottom flask.
-
Add Phosphorus Oxychloride (
) (25 mmol, 5 equiv). The excess acts as both reagent and solvent.[2][3] -
Catalyst: Add N,N-Diethylaniline or Pyridine (0.5 mL) to catalyze the Vilsmeier-Haack type activation.
-
Reflux: Heat to 100°C for 3–5 hours. Monitor by TLC (the starting material is polar; the product is non-polar).
-
Quenching (Critical):
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the resulting viscous oil onto crushed ice/water (100 g) with vigorous stirring.
-
Neutralize carefully with solid
to pH 7.
-
-
Extraction: Extract immediately with Dichloromethane (
, 3x). -
Drying: Dry over anhydrous
and concentrate. -
Storage: The resulting 3-chloro-5-aryl-1,2,4-triazine is hydrolytically unstable. Store under Argon at -20°C or use immediately.
Part 3: Visualization of Pathways
Synthesis Workflow & Mechanism
The following diagram illustrates the regioselective pathway and the chlorination mechanism.[4]
Caption: Regioselective synthesis pathway from Acetophenone to the 3-Chloro-5-aryl-1,2,4-triazine core.[1][5][6][7][8]
Part 4: Data Summary & Troubleshooting
Comparison of Halogenating Agents
The choice of halogenating agent dictates the yield and purity.
| Reagent | Conditions | Yield | Comments |
| Reflux, 3h | 85-95% | Recommended. Best balance of reactivity and ease of workup. | |
| Reflux, 6h | 40-60% | Often fails to aromatize efficiently; leads to degradation. | |
| Melt/Reflux | 70-80% | Difficult workup; phosphorus byproducts are hard to remove. | |
| Reflux, 4h | 60-75% | Use for 3-Bromo analogs. More expensive, lower atom economy. |
Critical Control Points (CCP)
-
Regioselectivity (The "Aldehyde First" Rule):
-
Issue: Formation of 6-aryl isomer.
-
Cause: pH too low (<2) or too high (>9).
-
Fix: Maintain pH 4–5 using Sodium Acetate. This ensures the hydrazine is nucleophilic enough to attack the aldehyde but not the ketone.
-
-
Hydrolysis of the Product:
-
Issue: The 3-chloro product reverts to the 3-one during workup.
-
Cause: Extended exposure to aqueous base during quenching.[2]
-
Fix: Quench rapidly into ice water, neutralize immediately, and extract into organic solvent (
) within 10 minutes.
-
-
Instability:
-
Issue: Product turns brown/black upon storage.
-
Cause: Nucleophilic attack by atmospheric moisture.
-
Fix: Store under inert atmosphere (Argon). If used for
, react immediately without long-term storage.
-
Part 5: References
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][5][6][7][9][10][11][12] I. The Synthesis of 3-Substituted 5-Aryl-1,2,4-triazines. Journal of Heterocyclic Chemistry.
-
Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines.[1][5][6][9][10][12] In: Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on triazine regiochemistry).
-
Abdel-Rahman, R. M. (2018).[7] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.[10][13] International Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
-
Xiong, X., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Triazines Using Equimolar POCl3. Molecules.[1][2][3][4][5][8][11][13][14][15][16][17]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine from an Amidrazone Precursor
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the cyclocondensation of 2-methoxybenzamidrazone with an α-keto ester to form the 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one intermediate. This is followed by a high-efficiency chlorination to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also critical insights into the underlying reaction mechanisms, the rationale for procedural choices, and self-validating analytical checkpoints to ensure reaction success and product purity.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged heterocyclic motif in modern drug discovery.[1][2][3] Derivatives of this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The specific class of 3-chloro-5-aryl-1,2,4-triazines serves as a particularly versatile synthetic intermediate. The chlorine atom at the C3 position of the electron-deficient triazine ring acts as an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the facile introduction of diverse functional groups (e.g., amines, thiols, alkoxides), enabling the rapid construction of large compound libraries for structure-activity relationship (SAR) studies.[5][6] The 2-methoxyphenyl substituent is a common feature in bioactive molecules, influencing conformation and metabolic stability, making the title compound a valuable building block for novel therapeutic agents.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the formation of the triazinone ring system followed by its conversion to the final chlorinated product. This approach is a well-established and reliable method for producing 3-chloro-5-aryl-1,2,4-triazines.[5][7]
Diagram 1: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one
A. Mechanistic Rationale & Experimental Causality
The formation of the 1,2,4-triazinone ring is achieved through the reaction of an amidrazone with an α-keto ester.[8] The amidrazone possesses two nucleophilic nitrogen atoms: the terminal -NH₂ group and the internal -NH- group. The reaction proceeds via an initial condensation between the more nucleophilic terminal hydrazinic nitrogen of the amidrazone and the more electrophilic ketone carbonyl of the α-keto ester. This is followed by an intramolecular cyclization where the remaining amidic nitrogen attacks the ester carbonyl, eliminating ethanol and forming the stable, six-membered triazinone ring.
Choice of Reagents:
-
2-Methoxybenzamidrazone: The foundational building block providing the desired C5-aryl substituent.
-
Ethyl 2-oxoacetate (Ethyl Glyoxalate): A suitable 1,2-dicarbonyl compound. The ketone provides the C6 position of the triazine ring, while the ester functionality facilitates the final ring closure.
-
Solvent (Ethanol or Acetic Acid): Protic solvents like ethanol or acetic acid are ideal as they can facilitate both the condensation (via proton transfer) and the cyclization steps. Acetic acid can also serve as a mild acid catalyst.
Diagram 2: Simplified mechanism for the cyclocondensation reaction.
B. Detailed Experimental Protocol
Materials & Equipment:
-
2-Methoxybenzamidrazone
-
Ethyl 2-oxoacetate (typically as a 50% solution in toluene or neat)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methoxybenzamidrazone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of amidrazone).
-
Reagent Addition: To this stirring solution, add ethyl 2-oxoacetate (1.1 eq) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amidrazone is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into a beaker of cold water (approx. 10x the reaction volume) with stirring.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual acetic acid, followed by a wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one as a solid.
Part II: Chlorination to this compound
A. Mechanistic Rationale & Experimental Causality
The conversion of the triazin-3-one (a cyclic lactam) to the 3-chloro-triazine is a critical step that activates the C3 position for subsequent nucleophilic substitution. This transformation requires a potent chlorinating and dehydrating agent.
Choice of Reagents:
-
Phosphorus Oxychloride (POCl₃): This is the reagent of choice for this type of conversion.[5][7] It effectively converts the amide C=O group into a chloroiminium species (a Vilsmeier-type intermediate), which readily yields the imidoyl chloride upon work-up.[9][10][11] Using POCl₃ both as a reagent and as the solvent is common practice to drive the reaction to completion.
-
N,N-Dimethylaniline (Optional Catalyst): A small amount of a tertiary amine can be added to facilitate the reaction, though it is often successful without it.[7]
Safety Imperative: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
B. Detailed Experimental Protocol
Materials & Equipment:
-
5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask inside a fume hood, add the 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq, serving as both reagent and solvent).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture gently to reflux (approx. 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Critical Step): After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and cautiously , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas. Ensure adequate ventilation.
-
Neutralization & Extraction: Once the quenching is complete, carefully neutralize the aqueous mixture to a pH of 7-8 by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[7]
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is the target this compound. It can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel if necessary.
Data Summary and Validation
To ensure the trustworthiness of this protocol, in-process checks and final product characterization are essential.
Quantitative Data
| Reagent | Molar Eq. (Part I) | Molar Eq. (Part II) | Notes |
| 2-Methoxybenzamidrazone | 1.0 | - | Starting Material |
| Ethyl 2-oxoacetate | 1.1 | - | Slight excess to ensure full conversion. |
| 5-(...)-triazin-3(2H)-one | - | 1.0 | Intermediate from Part I. |
| Phosphorus Oxychloride | - | 5.0 - 10.0 | Used in large excess as reagent and solvent. |
Analytical Characterization (Self-Validation)
| Compound | Technique | Expected Observations |
| Intermediate: 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one | ¹H NMR | Signals for the 2-methoxyphenyl protons, a singlet for the methoxy group (~δ 3.9 ppm), a downfield singlet for the triazine C6-H, and a broad singlet for the N-H proton. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the triazinone. | |
| IR | Characteristic C=O stretch (amide) around 1680-1700 cm⁻¹ and N-H stretch around 3100-3300 cm⁻¹. | |
| Final Product: this compound | ¹H NMR | Signals for the 2-methoxyphenyl protons, a singlet for the methoxy group (~δ 3.9-4.0 ppm), and a characteristic downfield singlet for the C6-H proton (~δ 9.0-9.5 ppm).[5] Disappearance of the N-H signal. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the chloro-triazine, with the characteristic M, M+2 isotopic pattern for a chlorine-containing compound. | |
| IR | Disappearance of the C=O and N-H stretches from the intermediate. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound from an amidrazone precursor. By explaining the causality behind reagent selection and reaction conditions, and by providing clear, step-by-step protocols with built-in validation checkpoints, this guide equips researchers with a robust method to access this valuable synthetic intermediate. The successful synthesis of this compound opens the door to a wide array of novel 1,2,4-triazine derivatives for evaluation in drug discovery and chemical biology programs.
References
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
-
Ovid. (n.d.). 1,2,4-Triazine derivatives as agents for the.... International Immunopharmacology. Retrieved from [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Retrieved from [Link]
- Mantegazza, P., Tommasini, R., Fusco, R., & Rossi, S. (1953). Pharmacological properties of 1-2-4-triazine derivatives: action on the central nervous system. Archives Internationales de Pharmacodynamie et de Thérapie, 95(2), 123-152.
-
ResearchGate. (n.d.). The chemistry of amidrazones. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
SciSpace. (n.d.). An efficient synthesis of new fused 1,2,4-triazines as potential antimicrobial and anticancer agents. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ovid.com [ovid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Protocol for chlorination of 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one with POCl3
Application Note: Protocol for Deoxychlorination of 5-(2-Methoxyphenyl)-1,2,4-triazin-3(2H)-one
Executive Summary
This technical guide outlines the optimized protocol for converting 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one to its corresponding imidoyl chloride, 3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine . This transformation is a critical step in the synthesis of bioactive 1,2,4-triazine libraries (e.g., kinase inhibitors, CNS agents), where the C3-chloride serves as a "chemical handle" for subsequent nucleophilic aromatic substitution (
The protocol utilizes Phosphoryl Chloride (POCl₃) as both the reagent and solvent, often enhanced by an organic base catalyst.[2] Key challenges addressed include the steric hindrance of the ortho-methoxy group and the safe management of the exothermic quench.
Mechanistic Insight & Rationale
To optimize yield, one must understand the underlying causality. The reaction is not a simple substitution but a deoxychlorination driven by the high affinity of phosphorus for oxygen.
-
Tautomeric Equilibrium: The substrate exists primarily as the lactam (NH-C=O) tautomer in solution. The reaction requires the lactim (N=C-OH) form. Heating shifts the equilibrium, and the base (e.g.,
-Dimethylaniline) acts as a proton shuttle to facilitate this shift. -
Activation: The hydroxyl group of the lactim attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion and forming a highly reactive dichlorophosphate intermediate .
-
Nucleophilic Displacement: The displaced chloride ion (or one from a chloride source like benzyltriethylammonium chloride) attacks the C3 carbon. The phosphate group acts as a supreme leaving group, driving the formation of the aromatic C-Cl bond.
Diagram 1: Reaction Mechanism
Caption: Mechanistic pathway from lactam precursor to chlorinated product via phosphate activation.
Critical Safety Protocol: POCl₃ Handling
WARNING: Phosphoryl chloride is highly toxic and reacts violently with water to release HCl gas and phosphoric acid.
-
Engineering Controls: All operations must occur in a functioning fume hood.
-
PPE: Neoprene gloves (double-gloved), face shield, and lab coat.
-
Quench Hazard: Never pour water into POCl₃. Always add the reaction mixture slowly to a large excess of ice/water.
Experimental Protocol
Scale: 10 mmol (approx. 2.03 g of substrate) Expected Yield: 85–95% Appearance: Yellow to Orange solid (crude)
Materials
| Reagent | Equivalents | Role |
| 5-(2-methoxyphenyl)-1,2,4-triazin-3(2H)-one | 1.0 eq | Substrate |
| Phosphoryl Chloride (POCl₃) | 10–15 eq | Reagent & Solvent |
| 0.5–1.0 eq | Catalyst/Acid Scavenger | |
| Acetonitrile (MeCN) | (Optional) | Co-solvent (if neat POCl₃ is avoided) |
Step-by-Step Methodology
-
Drying (Essential):
-
Dry the triazinone substrate in a vacuum oven at 50°C for 4 hours prior to use. Moisture initiates premature POCl₃ hydrolysis, generating HCl gas that can degrade the product.
-
-
Setup:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Fit a CaCl₂ drying tube or a nitrogen balloon to the top of the condenser.
-
-
Addition:
-
Add the substrate (1.0 eq) to the flask.
-
Slowly add POCl₃ (10 eq) via syringe. The mixture may warm slightly.
-
Add
-Dimethylaniline (0.5 eq). Note: Pyridine can be used, but DMA is often superior for hindered substrates.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 105–110°C) .
-
Monitoring: The ortho-methoxy group provides steric bulk, potentially slowing the reaction compared to a phenyl analog. Monitor by TLC (30% EtOAc in Hexanes) every hour.
-
Endpoint: Reaction is typically complete in 3–5 hours . The suspension should turn into a clear, dark orange solution.
-
-
Work-up (The "Safe" Method):
-
Evaporation: Cool to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator) at 60°C. This step is crucial to minimize the violence of the quench.
-
Quench: Dissolve the oily residue in a minimal amount of dry Dichloromethane (DCM) or Toluene (10 mL).
-
Pour this solution slowly into a beaker containing crushed ice (100 g) and saturated
. Stir vigorously for 20 minutes to neutralize residual acid.
-
-
Isolation:
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the removal of excess POCl₃ before quenching.
Optimization & Troubleshooting
Base Selection Guide
The choice of base affects the reaction rate and purity.
| Base | Pros | Cons | Recommendation |
| High boiling point; excellent acid scavenger. | Harder to remove if not washed thoroughly with acid/brine. | Preferred for hindered substrates. | |
| Pyridine | Common; easy to handle. | Can form pyridinium salts that complicate workup. | Good alternative. |
| None (Neat) | Simplifies mixture. | Slower reaction; higher temp required. | Use only if base-sensitive. |
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Incomplete Conversion | Steric hindrance from 2-OMe group. | Increase reflux time; add 0.5 eq of |
| Product Hydrolysis | Acidic quench or moisture entry. | Ensure glassware is dry. Neutralize quench immediately with |
| Dark Tar Formation | Thermal decomposition. | Reduce temperature to 90°C and extend time; ensure inert atmosphere ( |
References
-
Common Organic Chemistry. (2024). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]
-
Indian Chemical Society. (2020).[3] POCl3-PCl5 mixture: A robust chlorinating agent.[3][4] Retrieved from [Link]
-
Der Pharma Chemica. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives. Retrieved from [Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-1,2,4-triazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-chloro-1,2,4-triazines. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, and the facile displacement of the 3-chloro substituent offers a robust platform for the synthesis of diverse molecular libraries. This document delves into the underlying mechanistic principles, provides practical guidance on reaction optimization, and presents detailed, step-by-step protocols for the reaction with various nucleophiles.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is an electron-deficient heteroaromatic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique electronic properties make it a valuable building block for the synthesis of compounds with a wide array of biological activities.[3] Derivatives of 1,2,4-triazine have been investigated and developed as potent therapeutic agents, including anticancer, antiviral, antimicrobial, and antimalarial drugs.[4][5][6]
The ability to readily introduce diverse functional groups onto the triazine core is paramount to exploring its full potential in medicinal chemistry. The 3-chloro-1,2,4-triazine moiety is a particularly useful synthetic intermediate due to the lability of the chloro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the straightforward introduction of a wide variety of substituents at the C3 position, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, 3-amino-1,2,4-triazine derivatives have been developed as potent PDK1 inhibitors for the treatment of pancreatic cancer, showcasing the therapeutic potential of this scaffold.[8][9]
This guide will provide researchers with the foundational knowledge and practical protocols necessary to effectively utilize 3-chloro-1,2,4-triazines in their synthetic endeavors.
Theoretical Background and Mechanistic Insights
The reactivity of 3-chloro-1,2,4-triazines in SNAr reactions is predominantly governed by the electron-deficient nature of the triazine ring.[2] The presence of three electronegative nitrogen atoms significantly polarizes the ring, making the carbon atoms, particularly C3, highly electrophilic and susceptible to nucleophilic attack.[10]
The reaction proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2]
-
Elimination of the Leaving Group: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion.
An interesting aspect of SNAr reactions on halogenated heterocycles is the "element effect," where the expected trend of leaving group ability (I > Br > Cl > F) is often inverted to F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen, like chlorine, inductively withdraws electron density more effectively, further increasing the electrophilicity of the C3 position and stabilizing the negatively charged Meisenheimer intermediate.[1][2]
Caption: The SNAr mechanism on 3-chloro-1,2,4-triazine.
General Considerations for Reaction Success
To ensure successful and reproducible SNAr reactions with 3-chloro-1,2,4-triazines, several key parameters must be carefully considered:
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, phenoxides, and thiols. The nucleophilicity of the reagent will influence the required reaction conditions.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the nucleophile and facilitate the SNAr reaction.[10] Alcohols like ethanol can also be used, particularly for reactions with amines.[1]
-
Base: A non-nucleophilic base is often required, especially when using nucleophiles with acidic protons (e.g., amines, thiols, phenols). The base serves to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction. Common choices include diisopropylethylamine (DIPEA), triethylamine (TEA), and potassium carbonate (K₂CO₃).[1][10]
-
Temperature: The optimal reaction temperature is dependent on the reactivity of both the nucleophile and the triazine substrate. Reactions can often be conducted at room temperature, but heating may be necessary for less reactive nucleophiles.[1][10]
-
Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, particularly with sensitive substrates or nucleophiles.
-
Moisture Control: Hydrolysis of the 3-chloro-1,2,4-triazine to the corresponding triazinone can be a significant side reaction. Therefore, using dry solvents and reagents is recommended.
Experimental Protocols
The following protocols are provided as a starting point for the SNAr reaction of 3-chloro-1,2,4-triazines with various classes of nucleophiles. Optimization may be required for specific substrates.
Reaction with N-Nucleophiles (e.g., Aniline)
This protocol describes a general procedure for the synthesis of 3-amino-1,2,4-triazine derivatives.
Materials:
-
3-Chloro-1,2,4-triazine (or a substituted derivative)
-
Aniline (or other primary/secondary amine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-chloro-1,2,4-triazine (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).[1]
-
Add the desired amine nucleophile (1.1-1.5 eq.) to the solution.[1]
-
Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq.) or K₂CO₃ (2.0-3.0 eq.).[1]
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][10]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Reaction with O-Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines the synthesis of 3-alkoxy-1,2,4-triazine derivatives.
Materials:
-
3-Chloro-1,2,4-triazine (or a substituted derivative)
-
Sodium methoxide (solid or solution in methanol)
-
Methanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-chloro-1,2,4-triazine (1.0 eq.) in a suitable solvent like dry methanol or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add sodium methoxide (1.1-1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For reactions with phenols, the phenol is typically deprotonated first with a base like cesium carbonate (Cs₂CO₃) in a solvent such as THF before the addition of the 3-chloro-1,2,4-triazine.[11]
Reaction with S-Nucleophiles (e.g., Thiophenol)
This protocol provides a general method for the synthesis of 3-thioether-1,2,4-triazine derivatives.
Materials:
-
3-Chloro-1,2,4-triazine (or a substituted derivative)
-
Thiophenol (or other thiol)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend potassium carbonate (2.0 eq.) in DMF.
-
Add the thiophenol (1.1 eq.) to the suspension and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of the 3-chloro-1,2,4-triazine (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temperature | Typical Time | Potential Side Reactions |
| N-Nucleophiles | DIPEA, K₂CO₃, TEA | Ethanol, DMF | RT to Reflux | 1-24 h | Dimerization of starting material |
| O-Nucleophiles | NaH, K₂CO₃, Cs₂CO₃ | THF, Methanol, Dioxane | 0 °C to RT | 2-12 h | Hydrolysis to triazinone |
| S-Nucleophiles | K₂CO₃, NaH | DMF, Acetonitrile | RT | 1-6 h | Oxidation of thiol |
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Insufficiently activated nucleophile, low temperature, or inappropriate solvent.
-
Solution: Use a stronger base to deprotonate the nucleophile, gradually increase the reaction temperature while monitoring for decomposition, or switch to a more polar aprotic solvent like DMF or DMSO.
-
-
Formation of Triazinone Byproduct:
-
Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
-
-
Multiple Unidentified Byproducts:
-
Cause: Ring opening due to harsh basic conditions or high temperatures.
-
Solution: Use milder reaction conditions, such as a weaker base or lower temperature. Control the stoichiometry of the reagents carefully.
-
Workflow and Logic Diagram
Caption: General experimental workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution of 3-chloro-1,2,4-triazines is a powerful and versatile tool for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of the vast chemical space accessible from this privileged scaffold.
References
-
Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Journal of Medicinal Chemistry. Available at: [Link][9]
-
Abdel-Rahman, R. M., et al. (2020). Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Mini-Reviews in Organic Chemistry. Available at: [Link][2]
-
Abdel-Rahman, R. M., et al. (2020). Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Request PDF. Available at: [Link][12]
-
Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link][4][13]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][14][15]
-
Zhang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link][11][16]
-
Pískala, A., Gut, J., & Šorm, F. (1975). Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles. Collection of Czechoslovak Chemical Communications. Available at: [Link][17]
-
Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link][4][13]
-
Kumar, D., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link][14][18]
-
Mohsin, A. A. (2019). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. Available at: [Link][19]
-
Bokor, É., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at: [Link][11][20]
-
Khan, K. M., et al. (2014). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. ResearchGate. Available at: [Link][21]
-
Hafez, H. N., et al. (2014). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules. Available at: [Link][22]
-
Soliman, F. M., et al. (2021). Functionalized Triazines and Tetrazines: Synthesis and Applications. ResearchGate. Available at: [Link][23]
-
Al-Ostath, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link][5][17]
-
Al-Zoubi, W., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry. Available at: [Link][3]
-
Azizian, J., & Krimi, A. R. (2007). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Oriental Journal of Chemistry. Available at: [Link]
- CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.
-
Kumar, A., et al. (2014). 1,2,4-triazine analogs as novel class of therapeutic agents. PubMed. Available at: [Link][6]
-
Zhang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link][11][16]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][14][15]
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Reaction conditions for coupling amines with 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
Application Note: Optimization of
Executive Summary & Strategic Importance
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PDK1 inhibitors), CNS-active agents, and anticonvulsants. The specific substrate, This compound , represents a highly activated electrophile. The presence of the 2-methoxyphenyl group at the C5 position introduces unique electronic and steric properties that differentiate it from simple phenyl analogs.
This guide details the reaction conditions for coupling this substrate with various amines via Nucleophilic Aromatic Substitution (
Key Mechanistic Insight:
The C3 position is activated by the adjacent imine-like nitrogens (N2 and N4). While the 2-methoxyphenyl group is electron-donating (which typically deactivates
Reaction Optimization Matrix
The choice of conditions depends heavily on the nucleophilicity of the amine partner.[1] We have categorized protocols into three tiers.
Table 1: Condition Selection Guide
| Amine Class | Nucleophilicity | Recommended Protocol | Solvent | Base | Temp | Typical Yield |
| Aliphatic | High | Method A (Standard) | THF or DCM | DIPEA or | 0°C to RT | 85-95% |
| Anilines / Heterocycles | Low / Moderate | Method B (Thermal) | DMF, DMSO, or NMP | 60-100°C | 60-80% | |
| Sterically Hindered | Low | Method C (Protic) | iPrOH or EtOH | None or DIPEA | Reflux | 50-75% |
Mechanistic Pathway & Workflow
The reaction proceeds via a classic addition-elimination mechanism. The amine attacks C3, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto ring nitrogens), followed by the expulsion of the chloride anion.
Visualization: Reaction Mechanism & Workflow
mechanism illustrating the critical transition through the Meisenheimer complex and the necessity of base to neutralize the HCl byproduct.
Detailed Experimental Protocols
Method A: Standard Conditions (Aliphatic Amines)
Best for: Morpholine, Piperidine, Benzylamine, Alkyl amines.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) [0.2 M concentration]
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add the triazine substrate and dissolve in anhydrous THF. -
Addition: Cool the solution to 0°C (ice bath). Add DIPEA, followed by the dropwise addition of the amine. Note: Exotherm is possible with highly reactive amines.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane). The starting material (SM) spot should disappear; a more polar fluorescent product spot will appear.
-
Workup: Dilute with EtOAc. Wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Often yields pure solid upon trituration with cold pentane or diethyl ether. If necessary, flash column chromatography (SiO2, Hexane/EtOAc gradient).
Method B: Thermal Conditions (Weak Nucleophiles)
Best for: Anilines, hindered amines, or electron-poor nucleophiles.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.5 – 2.0 equiv)
- (Powdered, dry) (2.0 – 3.0 equiv)
-
Anhydrous DMF (Dimethylformamide) or DMSO [0.5 M concentration]
Protocol:
-
Setup: In a screw-cap vial or pressure tube, combine the triazine, amine, and
in DMF. -
Reaction: Heat to 80°C (oil bath). Stir for 6–12 hours.
-
Expert Tip: If the amine is an aniline with electron-withdrawing groups (e.g., -CF3), increase temp to 100°C-120°C.
-
-
Monitoring: LC-MS is preferred here to distinguish product from potential hydrolysis byproducts (triazinone).
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.[5]
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms:[6] Extract with EtOAc, wash extensively with water (to remove DMF), then brine.
-
-
Purification: Recrystallization from EtOH/Water or column chromatography.
Troubleshooting & Critical Quality Attributes
Issue 1: Hydrolysis (Formation of 3-oxo-5-(2-methoxyphenyl)-1,2,4-triazine)
-
Symptom: A new spot appears on TLC that does not move (baseline) or corresponds to [M-Cl+OH] in MS.
-
Cause: Wet solvents or hygroscopic amine salts. The C3-Cl bond is extremely sensitive to moisture.
-
Solution: Use strictly anhydrous solvents (molecular sieves). Ensure inorganic bases (
) are oven-dried.
Issue 2: Regioselectivity/Ring Opening
-
Symptom: Complex mixture or loss of aromaticity.
-
Insight: While C3 is the primary electrophilic site, C5 and C6 can be attacked by very hard nucleophiles, leading to ring opening (ANRORC mechanism).
-
Solution: Avoid strong alkoxide bases (NaOMe, KOtBu). Stick to amine bases (DIPEA) or carbonates.
Issue 3: Low Conversion with Anilines
-
Solution: Add a catalytic amount of NaI (0.1 equiv) to form the transient, more reactive 3-iodo-triazine species in situ (Finkelstein-type activation). Alternatively, use microwave irradiation (120°C, 30 min).
Visualization: Decision Tree for Process Optimization
Caption: Figure 2. Decision matrix for selecting reaction conditions based on amine sterics and electronics.
References
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines and nucleophilic substitution patterns. Retrieved from [Link]
-
Pałasz, A. (2025). Reactivity of 3-Substituted 1,2,4-triazines towards Nucleophiles. ResearchGate. Retrieved from [Link]
-
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines and their reactivity. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Anticancer Activity of 5-Aryl-1,2,4-triazine derivatives. Retrieved from [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of novel kinase inhibitors using 3-chloro-5-aryl-1,2,4-triazine precursors
An Application Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors from 3-Chloro-5-Aryl-1,2,4-Triazine Precursors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1][2] The 1,2,4-triazine scaffold has emerged as a privileged core structure in medicinal chemistry, present in compounds with a wide array of pharmacological activities, including kinase inhibition.[3][4][5][6] This document provides a detailed guide for the synthesis, purification, characterization, and biological evaluation of novel kinase inhibitors using the versatile 3-chloro-5-aryl-1,2,4-triazine building block. We present step-by-step protocols for the derivatization of this precursor via palladium-catalyzed Suzuki-Miyaura cross-coupling, methods for structural confirmation, and a robust in vitro assay for determining inhibitory potency.
Introduction: The 1,2,4-Triazine Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern therapeutic development.[7][8] As of 2023, the FDA has approved over 70 small molecule kinase inhibitors, demonstrating the clinical significance of this target class.[7] The success of these agents relies on scaffolds that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
The 1,2,4-triazine ring is an electron-deficient heterocycle that serves as an excellent pharmacophore.[9] Its derivatives have shown significant potential as anticancer, antiviral, and antimicrobial agents.[3][4][9] The key to its utility in drug discovery lies in its synthetic tractability. Specifically, the 3-chloro-5-aryl-1,2,4-triazine intermediate is a powerful precursor. The chlorine atom at the 3-position is an effective leaving group, readily displaced in palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[9][10] This allows for the systematic introduction of a diverse array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors against specific kinase targets.
This guide details a workflow beginning with the 3-chloro-5-aryl-1,2,4-triazine precursor, followed by its diversification and subsequent biological screening.
Overall Synthetic and Evaluation Workflow
The process involves a multi-stage approach, from the synthesis of a diverse compound library to the identification of lead candidates through biological screening. The workflow is designed to be modular, allowing for iterative optimization of chemical structures based on activity data.
Caption: General workflow for synthesis, characterization, and screening.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-aryl-1,2,4-triazine
This protocol describes a generalized method for creating a carbon-carbon bond at the 3-position of the triazine ring. The Suzuki-Miyaura coupling is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for library synthesis.[10][11][12]
Rationale: The reaction mechanism involves a palladium(0) catalyst. The cycle begins with the oxidative addition of the palladium catalyst into the carbon-chlorine bond of the triazine. This is followed by transmetalation, where the aryl group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the desired product and regenerates the palladium(0) catalyst.[10] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]
-
Materials:
-
3-Chloro-5-aryl-1,2,4-triazine (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-chloro-5-aryl-1,2,4-triazine, the selected arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath (typically 80-100 °C) or set the parameters on a microwave reactor.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Structural Characterization
Accurate structural confirmation is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard for characterizing small organic molecules.[13][14][15]
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The ¹H NMR spectrum should show the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the newly introduced aryl group. The integration of peaks should match the number of protons in the final structure. The ¹³C NMR will confirm the presence of all carbons in the molecule.[3][13]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) mass spectrometer.
-
Expected Outcome: The mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the synthesized compound.[16]
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To assess the biological activity of the synthesized compounds, a robust and high-throughput kinase assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[17] It is a universal platform suitable for virtually any kinase and substrate combination.[17]
Rationale: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the newly produced ADP into ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to generate light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.
-
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Target protein kinase
-
Kinase-specific substrate and cofactors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM.
-
In the wells of a 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (vehicle control, DMSO only) and "no enzyme" (background) controls.
-
Add the target kinase to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Representative Data
The following tables present hypothetical data for a series of synthesized 3,5-diaryl-1,2,4-triazine derivatives.
Table 1: Synthesis of 3-Aryl-5-(p-tolyl)-1,2,4-triazines via Suzuki-Miyaura Coupling
| Compound ID | Arylboronic Acid Substituent (R) | Catalyst | Base | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| KI-01 | 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 6 | 85 |
| KI-02 | 3-Fluorophenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 4 | 91 |
| KI-03 | 4-(Trifluoromethyl)phenyl | Pd(PPh₃)₄ | K₂CO₃ | 8 | 78 |
| KI-04 | 2-Naphthyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 5 | 88 |
| KI-05 | 3-Pyridyl | Pd(PPh₃)₄ | K₂CO₃ | 10 | 65 |
Table 2: Characterization Data for Synthesized Compounds
| Compound ID | ¹H NMR (δ, ppm, key signal for R group) | MS (ESI) m/z [M+H]⁺ |
|---|---|---|
| KI-01 | 3.85 (s, 3H, -OCH₃) | 292.12 |
| KI-02 | 7.10-7.50 (m, 4H, Ar-H) | 280.10 |
| KI-03 | 7.75 (d, 2H), 8.30 (d, 2H) | 330.10 |
| KI-04 | 7.60-8.50 (m, 7H, Ar-H) | 312.13 |
| KI-05 | 8.70 (d, 1H), 9.15 (s, 1H) | 263.11 |
Table 3: In Vitro Inhibitory Activity against Target Kinase (e.g., FAK)
| Compound ID | Focal Adhesion Kinase (FAK) IC₅₀ (µM) |
|---|---|
| KI-01 | 1.52 |
| KI-02 | 0.88 |
| KI-03 | 0.23 |
| KI-04 | 0.54 |
| KI-05 | >10 |
Data are hypothetical and for illustrative purposes only.
Application: Targeting Kinase Signaling Pathways in Cancer
Many kinase inhibitors function by targeting specific nodes in signaling pathways that are hyperactivated in cancer cells. For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its components are frequently mutated in various cancers.[9][19] The ability to rapidly synthesize and screen libraries of inhibitors based on the 1,2,4-triazine core allows for the identification of compounds that can effectively block such pathways.
Caption: Simplified PI3K/Akt/mTOR signaling pathway as a target.
Conclusion
The 3-chloro-5-aryl-1,2,4-triazine scaffold is a highly valuable platform for the development of novel kinase inhibitors.[9] Its amenability to robust and high-yield synthetic modifications, such as the Suzuki-Miyaura coupling, allows for the efficient generation of diverse chemical libraries.[10] Coupled with modern high-throughput screening methods, this approach provides a powerful engine for discovering lead compounds for therapeutic development. The protocols and data presented herein offer a comprehensive framework for researchers and drug development professionals to leverage this promising chemical space in the ongoing search for next-generation targeted therapies.
References
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. Available from: [Link]
-
Ghahremanzadeh, R., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available from: [Link]
-
Various Authors. (2025). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Research Square. Available from: [Link]
-
Kumar, R., et al. (2014). 1,2,4-triazine analogs as novel class of therapeutic agents. PubMed. Available from: [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science. Available from: [Link]
-
Sławiński, J., et al. (Date not available). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. National Center for Biotechnology Information. Available from: [Link]
-
Maciejewska, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available from: [Link]
-
Karayianni, M., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. Available from: [Link]
-
Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available from: [Link]
-
Cai, L. (2010). Synthesis of[10][17][20]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. University of South Florida Digital Commons. Available from: [Link]
-
Al-Juboori, A. M. A. J. (2020). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Physics: Conference Series. Available from: [Link]
-
Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. PubMed. Available from: [Link]
-
Patricelli, M. P., et al. (Date not available). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Available from: [Link]
-
Various Authors. (Date not available). Structure-based design, synthesis, and study of pyrazolo[1,5-a][18][20][21]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available from: [Link]
-
Kpo, G. Y., et al. (Date not available). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. Available from: [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available from: [Link]
-
Liu, B., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available from: [Link]
-
de L. Milton, M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available from: [Link]
-
Schenone, S., et al. (2024). Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. Frontiers in Chemistry. Available from: [Link]
-
Corpet, M., et al. (Date not available). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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- 15. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 16. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. mdpi.com [mdpi.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Purification methods for 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine: Column vs Recrystallization
Status: Operational Ticket ID: PUR-TZ-03-CL Subject: Optimization of Isolation Strategies (Column Chromatography vs. Recrystallization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemical Challenge
The purification of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine presents a specific set of challenges derived from its electronic structure. The 1,2,4-triazine core is highly electron-deficient, making the C3-chlorine atom an exceptional leaving group.[1]
-
Stability Risk: The C-Cl bond is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] Exposure to nucleophilic solvents (alcohols, water) or acidic media (unbuffered silica gel) can lead to hydrolysis (reverting to the triazinone) or solvolysis (formation of alkoxy byproducts).
-
Solubility Profile: The ortho-methoxy group provides steric bulk and lipophilicity, generally making the compound soluble in DCM and Ethyl Acetate, but poorly soluble in aliphatic hydrocarbons (Hexane/Heptane).
This guide provides a decision framework and detailed protocols to navigate these risks.
Part 1: Decision Matrix (Method Selection)
Before initiating purification, assess your crude profile.[2] The choice between column chromatography and recrystallization depends heavily on the impurity profile and scale.
Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.
Part 2: Detailed Protocols
Method A: Buffered Column Chromatography (Small Scale / High Precision)
Best for: Removing closely eluting impurities or when the crude yield is low (<2g).
The Critical Risk: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the hydrolysis of the C-Cl bond back to the C-OH (triazinone) form, especially if the column runs slowly.
Protocol:
-
Stationary Phase Preparation:
-
Slurry silica gel (40–63 µm) in the mobile phase.
-
Mandatory Step: Add 1% v/v Triethylamine (Et3N) to the slurry to neutralize acidic sites.
-
-
Mobile Phase:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: Start at 5% B, ramp to 30% B. The ortho-methoxy group adds polarity compared to phenyl analogs; expect elution around 15-20% EtOAc.
-
-
Loading:
-
Dissolve crude in a minimum volume of Dichloromethane (DCM). Do not load with Methanol (risk of reaction).
-
-
Elution:
-
Run the column fast. Minimize the residence time of the compound on the silica.
-
Method B: Recrystallization (Large Scale / Stability Focused)
Best for: Scale >5g, removing non-polar byproducts.
The Critical Risk: Avoid hot alcohols (MeOH, EtOH). At reflux, alcohols can act as nucleophiles, displacing the chlorine to form the 3-methoxy or 3-ethoxy derivative (SNAr reaction).
Protocol:
-
Solvent System:
-
Solvent: Toluene (Good solubility for product)
-
Anti-solvent: Heptane (Poor solubility)
-
-
Dissolution:
-
Dissolve the crude solid in minimal Toluene at 60°C. (Do not exceed 80°C to prevent thermal degradation).
-
-
Filtration (Optional):
-
If insoluble black tar is present, perform a hot filtration through a Celite pad.
-
-
Crystallization:
-
Slowly add Heptane dropwise to the hot solution until persistent cloudiness appears.
-
Add a few drops of Toluene to clear the solution.
-
Allow to cool to Room Temperature (RT) slowly (2 hours).
-
Cool to 0°C for 1 hour.
-
-
Isolation:
-
Filter the solids and wash with cold Heptane. Dry under vacuum at 40°C.
-
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Product Decomposition
Q: My product turns into a white insoluble solid on the column. What happened? A: You likely experienced Silica-Induced Hydrolysis .
-
Mechanism: The acidic silanol groups on the silica surface protonated the triazine ring, activating the C-Cl bond for hydrolysis by trace water in the solvent.
-
Fix: You must switch to neutralized silica (treat with 1% Triethylamine) or use neutral alumina as the stationary phase.
Issue 2: Oiling Out
Q: During recrystallization, the product comes out as a yellow oil instead of crystals. A: This is common with ortho-substituted aromatics due to low melting points.
-
Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation occurred above the melting point).
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool the solution much slower (wrap the flask in foil/towel). Increase the ratio of Toluene (Solvent) slightly.
Issue 3: Unexpected Byproducts
Q: I recrystallized from Ethanol and lost my chloro- group. NMR shows an ethoxy group. A: You performed a Nucleophilic Aromatic Substitution (SNAr) .
-
Mechanism: The 1,2,4-triazine ring is electron-deficient.[1][3][4][5][6] At reflux, ethanol acts as a nucleophile:
-
R-Cl + EtOH -> R-OEt + HCl
-
-
Fix: Never use nucleophilic solvents (Alcohols, Water, Amines) for heating steps involving chlorotriazines. Use non-nucleophilic solvents like Toluene, DCM, or EtOAc.
Part 4: Comparative Analysis
| Feature | Column Chromatography | Recrystallization |
| Purity Potential | High (>99%) | Moderate-High (95-98%) |
| Yield | High (90-95%) | Moderate (70-85%) |
| Throughput | Low ( g/day ) | High ( kg/day ) |
| Thermal Stress | Low (Room Temp) | Moderate (60-80°C) |
| Chemical Risk | Hydrolysis (Acidic Silica) | Solvolysis (If wrong solvent used) |
| Cost | High (Solvents/Silica) | Low |
Part 5: Visualizing the Stability Workflow
The following diagram illustrates the critical stability checkpoints during the workup and purification process.
Figure 2: Critical workflow to maintain the integrity of the labile C-Cl bond.
References
-
BenchChem. (2025).[1][4][5][7][8] An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Retrieved from
-
University of Rochester. (2026).[2] How To: Purify by Crystallization. Department of Chemistry. Retrieved from
-
Lilly-Spain. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. Retrieved from
-
PubChem. (2025).[9] 3-Chloro-5-(4-chlorophenyl)-1,2,4-triazine Compound Summary. National Library of Medicine. Retrieved from [9]
-
Azizian, J., & Krimi, A.R. (2008). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teamchem.co [teamchem.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Chloro-5-(4-chlorophenyl)-1,2,4-triazine | C9H5Cl2N3 | CID 82473539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance of 2-methoxy group in triazine functionalization
Welcome to the technical support resource for chemists and researchers engaged in the functionalization of triazine scaffolds, specifically addressing the challenges posed by the steric hindrance of a 2-methoxy group. This guide is designed to provide practical, in-depth solutions and a clear understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of 2-methoxy-substituted triazines so challenging?
A1: The primary challenge arises from steric hindrance. The methoxy group (-OCH₃) at the 2-position, while being a moderate electron-donating group, exerts a significant spatial blocking effect. This "shielding" of the adjacent reactive sites (typically chlorine atoms at the 4- and 6-positions) impedes the approach of incoming nucleophiles or coupling partners. This is a classic example of how the three-dimensional arrangement of atoms can dictate the feasibility and rate of a chemical reaction.[1][2][3]
Q2: What are the common signs that steric hindrance from the 2-methoxy group is impacting my reaction?
A2: You may observe one or more of the following:
-
Low or no product yield: This is the most direct indication that the reaction is not proceeding efficiently.[4]
-
Incomplete conversion: Significant amounts of starting material remain even after extended reaction times or at elevated temperatures.[4]
-
Formation of mono-substituted instead of di-substituted products: In cases where you are targeting di-substitution at the 4- and 6-positions, you might predominantly isolate the product where only one of the reactive sites has been functionalized.
-
Side reactions: Under forcing conditions (e.g., high temperatures) to overcome steric hindrance, you may see an increase in undesired side products, such as hydrolysis of the remaining chloro-substituents to form hydroxy-triazines.[5]
Q3: Does the 2-methoxy group only have a negative steric effect?
A3: While its steric bulk is a major hurdle, the methoxy group also has an electronic effect. As an electron-donating group, it increases the electron density of the triazine ring. This can moderate the reactivity of the remaining chlorine atoms, making them less susceptible to nucleophilic attack compared to a triazine ring with only electron-withdrawing substituents.[6] This moderation, however, is often overshadowed by the steric hindrance.
Troubleshooting Guides
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura cross-coupling of a 2-methoxy-4,6-dichloro-1,3,5-triazine with an arylboronic acid, but I'm getting very low yields of the desired biaryl-triazine. What can I do?
Answer: Low yields in this context are a classic symptom of steric hindrance preventing efficient transmetalation and reductive elimination steps in the catalytic cycle.[7][8] Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be effective.
-
Bulky, Electron-Rich Ligands: Employing sterically demanding and electron-rich phosphine ligands is crucial. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition with the sterically hindered triazine. They also facilitate the reductive elimination step.
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide a more consistent and active source of the catalytic species compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.
2. Base Selection: The choice of base is not trivial. It plays a role in activating the boronic acid for transmetalation.[10]
-
Weaker Bases for Sensitive Substrates: If your substrates have base-labile functional groups, consider using milder bases like K₃PO₄ or Cs₂CO₃.
-
Stronger Bases for Hindered Systems: For very hindered systems, a stronger base like K₂CO₃ or even NaOtBu might be necessary, but be mindful of potential side reactions.
3. Solvent System: The solvent can influence the solubility of the catalyst, substrates, and base, thereby affecting reaction rates.
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are common choices. A mixture of an organic solvent with water is often beneficial as it can help dissolve the inorganic base and facilitate the reaction.[11][12]
-
Phase-Transfer Catalysts: In aqueous systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[9]
4. Temperature and Reaction Time:
-
Elevated Temperatures: Due to the steric hindrance, these reactions often require higher temperatures (80-120 °C) to proceed at a reasonable rate.
-
Microwave Irradiation: This can be a very effective way to rapidly heat the reaction and often leads to improved yields and shorter reaction times.
Caption: A decision-making diagram for troubleshooting failed Buchwald-Hartwig amination reactions on 2-methoxy-triazines.
Scenario 3: Inefficient Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing a sequential SNAr on a 2-methoxy-4,6-dichloro-1,3,5-triazine with an amine nucleophile. The first substitution works well, but the second substitution is extremely sluggish. Why is this, and how can I drive it to completion?
Answer: This is a well-documented phenomenon in triazine chemistry. The reactivity of the chlorine atoms decreases with each successive substitution. [5] Causality:
-
Electronic Deactivation: The first nucleophile (an amine in this case) is an electron-donating group. Its introduction increases the electron density of the triazine ring, making it less electrophilic and therefore less susceptible to a second nucleophilic attack. [5]2. Increased Steric Hindrance: The newly introduced substituent adds to the steric bulk around the remaining chlorine atom, further hindering the approach of the second nucleophile.
Strategies for Driving the Second Substitution:
-
Elevated Temperatures: This is the most common and effective strategy. While the first substitution may proceed at 0 °C to room temperature, the second often requires heating to 50-80 °C or even higher. [6]2. Stronger Base: Using a stronger base can increase the nucleophilicity of the incoming amine, although care must be taken to avoid side reactions.
-
Microwave-Assisted Synthesis: As with cross-coupling reactions, microwave irradiation can significantly accelerate the second substitution, often leading to cleaner reactions and higher yields in a fraction of the time. [13]4. Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can activate the triazine ring towards nucleophilic attack, but this is less common and requires careful optimization. [14] Step-by-Step Protocol for Sequential SNAr
-
First Substitution (Mono-substitution):
-
Dissolve the 2-methoxy-4,6-dichloro-1,3,5-triazine in a suitable solvent (e.g., THF, Dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the first amine (1.0 equivalent) and a base like Diisopropylethylamine (DIEA) (1.1 equivalents).
-
Stir at 0 °C to room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Isolate the mono-substituted product.
-
-
Second Substitution (Di-substitution):
-
Dissolve the isolated mono-substituted triazine in a higher-boiling solvent (e.g., 1,4-dioxane, DMF).
-
Add the second amine (1.1-1.5 equivalents) and a suitable base.
-
Heat the reaction mixture to 60-100 °C, or perform the reaction in a microwave reactor.
-
Monitor for the formation of the di-substituted product.
-
Purify the final product.
-
By systematically applying these troubleshooting principles and understanding the interplay of steric and electronic effects, researchers can successfully navigate the challenges of functionalizing the 2-methoxy-triazine scaffold.
References
- Benchchem. (n.d.). Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel.
- Benchchem. (n.d.). One-Pot Synthesis of Substituted Triazines from 2,4,6.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Hernández-Mancera, J. P., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Polymers, 14(9), 1888. [Link]
-
Barros, M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 77-87. [Link]
- Benchchem. (n.d.). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
-
Shada, A. D. R., et al. (2024). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 26(14), 2751-2757. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 38(11), 1269-1282. [Link]
- Wu, Y., et al. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Ben-David, I., et al. (2012). Triazine-Based PN3P Pincer Ligands in Nickel-Mediated Catalysis. Molecules, 17(12), 14310-14327. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Oreate AI Blog. (2025). Understanding Steric Hindrance: The Invisible Barrier in Chemistry.
- Science.gov. (n.d.). steric hindrance effect: Topics.
- Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
Kłosiński, M., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Molecules, 27(15), 4785. [Link]
Sources
- 1. Understanding Steric Hindrance: The Invisible Barrier in Chemistry - Oreate AI Blog [oreateai.com]
- 2. steric hindrance effect: Topics by Science.gov [science.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scihorizon.com [scihorizon.com]
- 10. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ijpras.com [ijpras.com]
- 14. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for SNAr Reactions of Chlorotriazines
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving chlorotriazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting common issues encountered during experimentation.
The 1,3,5-triazine scaffold is a critical component in medicinal chemistry, materials science, and agrochemicals.[1] The predictable and sequential reactivity of its chlorinated precursors, such as 2,4,6-trichloro-s-triazine (cyanuric chloride), allows for precise functionalization through SNAr reactions.[1] However, achieving high yields and selectivity is highly dependent on the reaction conditions, with solvent choice being a paramount factor.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with a chlorotriazine is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical in SNAr reactions.[2] A low conversion rate can often be attributed to improper solvent selection. The solvent's primary roles are to dissolve the reactants and to influence the stability of the transition state and intermediates.[3][4]
-
Polarity is Key: SNAr reactions generally proceed faster in polar solvents.[3] This is because the rate-determining step involves the formation of a negatively charged intermediate, known as a Meisenheimer complex.[1][2] Polar solvents stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[3]
-
Aprotic vs. Protic Solvents: For SNAr reactions, polar aprotic solvents are typically preferred.[2][5] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are excellent choices.[2][6] They can effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[2][7]
-
The Problem with Protic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile.[5][8] This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down the reaction.[5][7]
If you are experiencing low conversion, consider switching to a polar aprotic solvent.
Q2: I'm observing multiple side products in my reaction. How can the solvent choice help minimize these?
A2: Side product formation is a common challenge. The solvent can play a direct role in this, especially in the following ways:
-
Reaction with the Solvent: If you are using a nucleophilic solvent, such as an alcohol, in the presence of a strong base, the solvent itself can compete with your intended nucleophile, leading to undesired byproducts.[2] It is generally advisable to use a non-reactive, polar aprotic solvent.[2]
-
Controlling Sequential Substitutions: Chlorotriazines have multiple chlorine atoms that can be substituted. The reactivity of the remaining chlorine atoms is influenced by the first substituent.[1] While temperature is the primary means of controlling sequential substitutions, the solvent can also play a role.[1][9] A less polar solvent may slow down the reaction, potentially allowing for better control over mono-substitution. Conversely, highly polar aprotic solvents can sometimes lead to over-reaction or di-substitution, especially with highly reactive nucleophiles.[10]
Q3: What are some recommended starting solvents for SNAr reactions of chlorotriazines?
A3: For initial screening, the following polar aprotic solvents are excellent starting points:
-
N,N-Dimethylformamide (DMF): A versatile solvent with a high boiling point, suitable for reactions requiring elevated temperatures.[11]
-
Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent that is very effective at accelerating SNAr reactions.[6]
-
Acetonitrile (MeCN): A good choice with a lower boiling point than DMF and DMSO, making it easier to remove post-reaction.[12]
-
Acetone: A common and effective solvent for these reactions.[9]
-
Toluene: Can be used, sometimes with a small amount of a dipolar aprotic solvent added to increase the reaction rate.[9][10]
It's important to note that the solubility of cyanuric chloride varies in different solvents. For instance, at 25 °C, its solubility is 25.0 wt% in acetone and 21.0 wt% in acetonitrile.[9]
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Explanations |
| Low to No Reaction | Inappropriate Solvent Polarity: The solvent may not be polar enough to stabilize the Meisenheimer intermediate.[3] | Switch to a more polar aprotic solvent. Increase the dielectric constant of your solvent system. For example, move from THF to acetonitrile or DMSO. |
| Use of Protic Solvents: The nucleophile's reactivity is diminished due to hydrogen bonding with the solvent.[5][8] | Replace the protic solvent with a polar aprotic one. This will "free" the nucleophile to attack the chlorotriazine.[2][7] | |
| Formation of Multiple Products | Solvent as a Nucleophile: The solvent (e.g., an alcohol) is reacting with the chlorotriazine.[2] | Use a non-nucleophilic solvent. Opt for solvents like DMF, DMSO, acetonitrile, or even ethers like THF or dioxane.[10][13] |
| Over-reaction (Di- or Tri-substitution): The solvent is too effective at promoting the reaction, leading to a loss of selectivity.[10] | Consider a less polar solvent. A solvent like THF or toluene might slow the reaction down enough to favor mono-substitution. You can also try a mixture of solvents to fine-tune the polarity. | |
| Difficulty in Product Isolation | High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove. | Use a lower-boiling point solvent if the reaction conditions allow. Acetonitrile or acetone are good alternatives. If a high-boiling solvent is necessary, consider techniques like lyophilization or extraction with a suitable immiscible solvent. |
| Reaction is too Fast/Exothermic | Highly Polar Aprotic Solvent: These solvents can significantly accelerate the reaction, potentially leading to an uncontrolled exotherm. | Use a less polar solvent or a solvent mixture. This will help to moderate the reaction rate. Ensure adequate cooling and slow addition of reagents. The hydrolysis of cyanuric chloride is highly exothermic, so care must be taken, especially with water-miscible solvents.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
This protocol outlines a systematic approach to identifying the optimal solvent for your specific SNAr reaction.
-
Reactant Preparation: In separate stock solutions, dissolve your chlorotriazine and nucleophile in a suitable, relatively non-polar solvent in which they are both soluble but the reaction is slow (e.g., toluene or THF).
-
Reaction Setup: To an array of reaction vials, add equal volumes of the chlorotriazine stock solution.
-
Solvent Addition: To each vial, add the solvent to be tested. Ensure the final concentration of the chlorotriazine is consistent across all vials.
-
Initiation: Add an equivalent of the nucleophile stock solution to each vial. If a base is required, it can be added at this stage.
-
Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using a suitable analytical technique such as TLC, LC-MS, or GC.
-
Analysis: Compare the conversion rates and product purity across the different solvents to identify the optimal choice.
Diagram of Solvent Screening Workflow:
Caption: Workflow for a parallel solvent screening experiment.
Understanding the Theory: Why Solvents Matter in SNAr
The SNAr reaction of chlorotriazines proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] This is typically the rate-determining step.
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.[1]
Diagram of the SNAr Mechanism:
Caption: The two-step mechanism of SNAr reactions.
The solvent's role is most critical in the first step. Polar aprotic solvents excel at stabilizing the charged Meisenheimer complex without deactivating the nucleophile, thus accelerating the reaction.[2][3] In contrast, protic solvents can hinder the reaction by forming hydrogen bonds with the nucleophile, reducing its availability and reactivity.[5][8]
Quantitative Data: Solvent Properties
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | General Suitability for SNAr |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 189 | Excellent |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 153 | Excellent |
| Acetonitrile (MeCN) | 36 | Polar Aprotic | 82 | Very Good |
| Acetone | 21 | Polar Aprotic | 56 | Good |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Moderate (can be too slow) |
| Toluene | 2.4 | Non-polar | 111 | Poor (can be used for control) |
| Ethanol | 24.3 | Polar Protic | 78 | Poor (can react and solvate nucleophile)[14] |
| Water | 80.1 | Polar Protic | 100 | Poor (promotes hydrolysis and solvates nucleophile)[14] |
Note: Dielectric constants are approximate values and can vary with temperature.
References
- Chemcess. (2025, September 3). Cyanuric Chloride: Properties, Reactions, Production And Uses.
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]
-
WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
-
National Center for Biotechnology Information. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanuric chloride. [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Frontiers. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
LinkedIn. (2025, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. [Link]
-
ResearchGate. (2025, August 6). Solvent Induced Adhesion Interactions between Dichlorotriazine Films. [Link]
-
ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
National Center for Biotechnology Information. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
-
YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]
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- 4. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 13. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theorango.com [theorango.com]
Troubleshooting low reactivity of 3-chloro-5-aryl-1,2,4-triazines with weak nucleophiles
Case ID: TRZ-Cl-003 Subject: Low reactivity with weak nucleophiles (anilines, hindered amines) Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight[1][2]
The Core Issue:
You are experiencing stalled conversion or low yields when reacting 3-chloro-5-aryl-1,2,4-triazines with weak nucleophiles. While the 1,2,4-triazine core is inherently electron-deficient (
The Mechanism (
-
Electronic Factor: The 5-aryl group, depending on its substitution, can donate electron density into the ring (via conjugation), slightly deactivating the C3 position compared to a proton or electron-withdrawing group.
-
The Trap: Weak nucleophiles fail to attack C3 efficiently, allowing competing pathways—primarily hydrolysis by trace water—to dominate, yielding the thermodynamically stable 1,2,4-triazin-3-one (often observed as an insoluble white solid).
Diagnostic Workflow
Before altering your synthesis, run your reaction conditions through this logic gate to identify the failure point.
Figure 1: Decision matrix for troubleshooting 3-chloro-1,2,4-triazine substitutions.
Troubleshooting FAQs (Technical Solutions)
Q1: I am using an electron-deficient aniline (e.g., 4-CN-aniline), and the reaction in THF/DIPEA is stuck. What now?
Diagnosis: The nucleophile is too weak for standard basic conditions. The triazine ring is not electrophilic enough to capture the amine.[2] Solution: Switch to Acid Catalysis . Instead of a base, use a catalytic amount of acid (p-TsOH or HCl in Dioxane). Protonation of the triazine nitrogens (specifically N2 or N4) significantly lowers the LUMO energy at C3, accelerating the attack of the weak nucleophile.
-
Warning: Monitor for ring opening.[2] If the triazine decomposes, switch to Palladium catalysis (see Protocol B).
Q2: I see a new spot on TLC, but the mass spec shows [M-Cl+OH]. What happened?
Diagnosis: Hydrolysis.[2] The chloride was displaced by water instead of your amine. 1,2,4-triazines are extremely sensitive to moisture, especially in basic conditions at high temperatures. Solution:
-
Dry Everything: Use commercially available anhydrous DMF or DMSO.
-
Scavenger: Add activated 3Å molecular sieves to the reaction vessel.
-
Atmosphere: Run strictly under Argon/Nitrogen.
Q3: My substrate dissolves in DCM, but I need higher temperatures. Can I use Toluene?
Diagnosis: Solvent polarity mismatch.
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Substitution (For Weak Nucleophiles)
Best for: Electron-poor anilines where standard basic conditions fail.
Reagents:
-
3-chloro-5-aryl-1,2,4-triazine (1.0 equiv)[5]
-
Aniline derivative (1.2 – 1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 – 0.2 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or i-PrOH.
Procedure:
-
Dissolve the triazine and aniline in anhydrous 1,4-Dioxane (0.2 M concentration).
-
Add p-TsOH (10-20 mol%).
-
Heat to reflux (100°C) under inert atmosphere.
-
Monitor: Check LCMS at 2 hours.
-
Note: The acid activates the triazine C3 position. If starting material persists after 6 hours, increase aniline equivalents.
-
-
Workup: Cool to RT. Neutralize with sat.
. Extract with EtOAc.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Extremely unreactive amines or when acid catalysis causes decomposition.
Reagents:
-
3-chloro-5-aryl-1,2,4-triazine (1.0 equiv)[5]
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) OR (5-10 mol%). -
Base:
(2.0 equiv) - Crucial: Must be anhydrous. -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Procedure:
-
Degas: Flame-dry the flask. Add solid reagents (
, Ligand, Base, Triazine).[5] Cycle Vacuum/Argon 3 times. -
Add degassed solvent and liquid amine via syringe.
-
Heat to 100°C for 12-18 hours.
-
Filtration: Filter through a Celite pad (elute with EtOAc) to remove Pd black.
-
Purification: Flash chromatography.
Comparative Data: Solvent & Base Effects[6][7]
The following table summarizes reaction efficiency for the substitution of 3-chloro-5-phenyl-1,2,4-triazine with 4-chloroaniline (a weak nucleophile).
| Solvent System | Base/Additive | Temperature | Conversion (24h) | Outcome |
| THF | DIPEA | 65°C (Reflux) | < 10% | Fail: Temp too low, solvent too non-polar. |
| Ethanol | 78°C (Reflux) | 40% | Slow: Protic solvent can hinder nucleophile. | |
| DMF | 100°C | 75% | Good: Standard | |
| 1,4-Dioxane | p-TsOH (cat.) | 100°C | 92% | Optimal: Acid catalysis activates ring. |
| Toluene | 100°C | 95% | Excellent: Best for difficult substrates. |
References
-
BenchChem. (2025).[2][6][7] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from
-
Choi, et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society.[8] Retrieved from
-
Palanki, M. S., et al. (2012). Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. (Cited in ACS Chemical Reviews). Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Pałasz, A. (2020).[2] Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives. Bioorganic Chemistry. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
Removing phosphorus oxychloride (POCl3) residues from triazine synthesis
Topic: Strategies for the safe removal and quenching of Phosphorus Oxychloride (POCl3) residues. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Status: Active Guide.
Introduction: The "Hidden" Hazard of POCl3
In triazine synthesis—particularly when generating chlorotriazines from cyanuric acid or converting hydroxy-triazines—POCl3 is often used in excess. The challenge is not just chemical conversion; it is the safe and complete removal of this reagent.
The Core Problem: POCl3 does not always hydrolyze instantly upon contact with water. It can form metastable intermediates (like phosphorodichloridic acid) that accumulate in the organic phase.[1] When these eventually decompose, they release a massive, delayed exotherm and a surge of HCl gas, potentially causing "volcanoing" or product degradation (hydrolysis of the active chlorotriazine).
This guide provides a self-validating workflow to neutralize these risks.
Module 1: Critical Safety & The "Panic Button"
Q: I added water to my reaction mixture, and nothing happened initially. Ten minutes later, it boiled over. What happened?
A: You likely experienced a Delayed Exotherm . POCl3 is hydrophobic. When you add water to a cold POCl3 mixture, two immiscible layers form. Hydrolysis only occurs at the interface. If you stir this biphasic mixture without controlling the pH or temperature, the POCl3 accumulates water slowly until a critical saturation point is reached, triggering a runaway hydrolysis.
Immediate Action (If currently unstable):
-
Do NOT seal the vessel. HCl gas evolution will pressurize the system.
-
Dilute immediately with a large volume of cold, inert solvent (DCM or Toluene) to act as a heat sink.
-
External Cooling: Apply an ice bath, but stop stirring if the exotherm is violent to reduce interfacial surface area, then restart stirring slowly once cooled.
Module 2: The Decision Matrix (Process Workflow)
Before initiating workup, determine the stability of your triazine product and the volume of POCl3 remaining.
Figure 1: Decision tree for selecting the appropriate POCl3 removal strategy based on volume and product sensitivity.
Module 3: Physical Removal (Distillation & Azeotropes)
Q: I cannot distill POCl3 completely; it keeps "oiling out" or degrading my product.
A: Pure POCl3 boils at 105.8°C. Heating triazines to this temperature often causes degradation. You must use Azeotropic Distillation under reduced pressure.
The "Toluene Chase" Protocol: Toluene forms a co-distilling mixture with POCl3, allowing removal at lower temperatures.
-
Setup: Equip flask with a short-path distillation head and a high-efficiency condenser. Protect vacuum pump with a liquid nitrogen trap (POCl3 vapors destroy pump oil and seals).
-
Dilution: Add anhydrous Toluene (1:1 v/v ratio with reaction volume).
-
Strip: Distill under vacuum (approx. 20–50 mbar) at a bath temperature <50°C.
-
Repeat: The residue will likely still contain POCl3. Add fresh Toluene and repeat the strip 3 times .
-
Result: This typically reduces POCl3 content to <1%, making the subsequent quench mild and safe.
Data: Azeotropic Efficiency
| Solvent | BP (Atm) | Application Note |
| Toluene | 110.6°C | Best Choice. Excellent solubility for triazines; effectively carries POCl3. |
| Chlorobenzene | 132°C | Use only if product is very insoluble in Toluene. Harder to remove later. |
| DCM | 40°C | Ineffective. Boils too low to carry POCl3 efficiently. |
Module 4: Chemical Quenching (The "Wet" Workup)
Q: My chlorotriazine hydrolyzes to the hydroxy-impurity during the quench. How do I stop this?
A: You are likely generating a highly acidic environment (HCl + H3PO4) during the quench. Chlorotriazines are sensitive to acid-catalyzed hydrolysis. You must use a Buffered Reverse Quench .
Protocol: The Sodium Acetate Buffer Method Why this works: Sodium Acetate (NaOAc) buffers the solution to pH ~4–5, preventing the strongly acidic conditions that degrade triazines, while the temperature control prevents the accumulation of metastable intermediates.
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of Sodium Acetate (3 equivalents relative to POCl3). Cool to 10°C.
-
Reverse Addition: Transfer your reaction mixture (diluted in organic solvent) into a dropping funnel. Do NOT add the water to the reaction.[2]
-
Controlled Quench: Drop the reaction mixture slowly into the stirred NaOAc solution.
-
Temperature Rule: Maintain internal temperature <20°C. If it spikes, stop addition.
-
Post-Quench: Once addition is complete, warm to room temperature and stir for 30 minutes to ensure all phosphoryl species are hydrolyzed.
-
Separation: Separate layers immediately. Wash organic layer with Sat. NaHCO3 to remove final acid traces.
Module 5: Analytical Verification
Q: How do I know the POCl3 is actually gone? TLC shows nothing.
A: TLC is useless for POCl3. It hydrolyzes on the silica plate. You must use 31P NMR (Phosphorus NMR) .
31P NMR Interpretation Guide (Proton Decoupled): Run in CDCl3 or DMSO-d6.
| Species | Chemical Shift (approx.[3][4] ppm) | Status |
| POCl3 | +2 to +5 ppm | Active Reagent. Incomplete removal. |
| Pyrophosphoryl Chloride | +12 to +15 ppm | Hazard. Formed by partial hydrolysis/condensation. Highly reactive. |
| Phosphoric Acid (H3PO4) | 0 ppm | Quenched. Safe byproduct (water soluble). |
| Product (Chlorotriazine) | Depends on substitution | Typically distinct from reagent peaks.[4] |
Troubleshooting via NMR:
-
If you see a peak at -10 to -15 ppm , you may have formed a polyphosphate species, indicating the quench was too concentrated. Add more water and heat mildly to hydrolyze.
References
-
Safety of POCl3 Quenching
-
Triazine Synthesis & Workup
-
Organic Syntheses, Coll.[7] Vol. 11, p. 380 (2012). (Detailed workup for chlorotriazines avoiding hydrolysis).
-
-
NMR Data for Phosphorus Compounds
- H. J. Reich, University of Wisconsin, "31P Chemical Shifts".
-
Hazard Management
- Cameo Chemicals, "Phosphorus Oxychloride Safety D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. DE3908449A1 - Process for purifying POCl3 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Optimizing HPLC Strategies for Purity Analysis of 3-Chloro-1,2,4-Triazine Derivatives
Executive Summary & Verdict
For the purity analysis of 3-chloro-1,2,4-triazine derivatives , the industry-standard C18 stationary phase often yields suboptimal results due to poor retention of polar hydrolysis degradants and peak tailing caused by nitrogen-silanol interactions.
The Superior Alternative: This guide recommends a Phenyl-Hexyl stationary phase utilizing a methanol-free, acidic mobile phase . This approach leverages
The Chemical Challenge: Why Standard Methods Fail
To develop a robust method, one must understand the specific vulnerabilities of the 1,2,4-triazine scaffold.
A. Hydrolytic Instability (The "Silent" Impurity)
The C3-position of the 1,2,4-triazine ring is highly electron-deficient. The chlorine atom at this position is a potent leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (
-
Risk: In the presence of water (even atmospheric moisture) or protic solvents (methanol), the 3-chloro group hydrolyzes to a 3-hydroxy (or 3-methoxy) impurity.
-
Chromatographic Consequence: The 3-hydroxy degradant is significantly more polar. On a standard C18 column, it often elutes near the void volume (
), co-eluting with the solvent front and making quantitation impossible.
B. Nitrogen-Silanol Interactions
The triazine ring contains three nitrogen atoms with varying basicity.
-
Risk: These nitrogens interact with residual silanols on the silica surface of HPLC columns.
-
Chromatographic Consequence: Severe peak tailing (
) and retention time drift, compromising integration accuracy.
Strategic Comparison: C18 vs. Phenyl-Hexyl[1][2]
The following comparison highlights why switching stationary phases is the critical optimization step.
Alternative A: The Standard C18 (Alkyl Phase)[1]
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Performance:
-
Retention: Moderate for the parent 3-chloro compound; Poor for the 3-hydroxy impurity.
-
Selectivity: Relies solely on hydrophobicity. Often fails to resolve regioisomers or "critical pairs" with similar logP values.
-
Verdict:Insufficient for stability-indicating assays where the polar degradant must be quantified.
-
Alternative B: Phenyl-Hexyl (The "Hero" Phase)
-
Mechanism: Hydrophobic interaction +
Electron Interaction . -
Performance:
-
Retention: The electron-deficient triazine ring engages in strong
stacking with the phenyl ring of the stationary phase. -
Selectivity: Provides "orthogonal" selectivity. The 3-hydroxy impurity (less aromatic character due to tautomerization) is separated cleanly from the void volume.
-
Verdict:Recommended for high-fidelity purity analysis.
-
Comparative Data Summary
Hypothetical data based on typical retention behaviors of nitrogen heterocycles.
| Metric | Standard C18 | Phenyl-Hexyl (Recommended) | Improvement |
| Retention ( | 2.5 | 4.2 | +68% (Better capacity factor) |
| Retention ( | 0.8 (Risk of void elution) | 1.9 | Safe from solvent front |
| Resolution ( | 1.8 | > 3.5 | High Reliability |
| Tailing Factor ( | 1.6 | 1.1 | Sharper Peaks |
Method Development Protocol
This protocol is designed to be self-validating , meaning the workflow inherently checks for stability issues during the analysis.
Phase 1: Sample Preparation (Critical Control Point)
-
Solvent: Do NOT use Methanol. Methanol can act as a nucleophile, converting the 3-chloro parent into a 3-methoxy artifact during the run.
-
Diluent: Acetonitrile (ACN) / Water (90:10 v/v). High organic content prevents hydrolysis during the autosampler wait time.
-
Concentration: 0.5 mg/mL.
Phase 2: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Acidic pH suppresses silanol activity and stabilizes the chloro-group. |
| Mobile Phase B | Acetonitrile (ACN) | ACN promotes |
| Flow Rate | 1.0 mL/mL | Standard backpressure management. |
| Detection | UV @ 254 nm | Triazine ring absorption maximum. |
| Temp | 30°C | Controls viscosity and kinetics. |
Phase 3: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Traps polar impurities) |
| 2.0 | 5% | Isocratic hold |
| 12.0 | 95% | Linear Gradient (Elutes parent) |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
Visualizations
Diagram 1: Degradation Pathway & Impurity Logic
This diagram illustrates the chemical instability that the HPLC method must detect.
Caption: Hydrolysis of the chloro-group yields the polar hydroxy-impurity, which elutes early on C18.
Diagram 2: Method Development Decision Tree
A logical workflow for selecting the correct column and conditions.
Caption: Decision tree prioritizing Phenyl-Hexyl phases for triazine separation to ensure selectivity.
Validation & Troubleshooting (Self-Validating Steps)
To ensure the method is trustworthy (E-E-A-T), perform these specific checks:
-
The "Zero-Hour" Check: Inject the sample immediately after preparation and again after 4 hours in the autosampler.
-
Pass: Peak area of the 3-hydroxy impurity remains constant.
-
Fail: Impurity area increases. Action: The sample diluent contains too much water or the pH is too high. Switch to anhydrous ACN.
-
-
Specificity Injection: Inject a pure sample of the expected hydrolysis product (synthesize by boiling the parent in 0.1M NaOH).
-
Pass: The retention time matches the small impurity peak in your API sample.
-
-
Wavelength Ratio: Monitor the absorbance ratio at 254 nm vs 280 nm.
-
Logic: The chloro- and hydroxy- forms have distinct UV spectra. A consistent ratio across the main peak confirms peak purity.
-
References
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Retrieved from
-
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from
Sources
A Predictive and Comparative Guide to the UV-Vis Absorption Spectrum of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, 1,2,4-triazine derivatives are of significant interest due to their diverse biological activities and unique electronic properties. Understanding the photophysical characteristics of these molecules is paramount for their application in areas ranging from drug design to the development of novel chromophores. This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption spectrum of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine, a compound with potential utility in various research domains.
Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive approach grounded in established spectroscopic principles. We will dissect the contributions of the 1,2,4-triazine core and its substituents—the chloro, phenyl, and methoxy groups—to the overall spectral profile. A comparative analysis with structurally related compounds will be presented to substantiate our predictions. Furthermore, a comprehensive, best-practice experimental protocol for acquiring the UV-Vis spectrum of the title compound is provided for researchers seeking to validate these theoretical insights.
Predicted UV-Vis Absorption Profile of this compound
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, with absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is anticipated to be a composite of the electronic transitions within the 1,2,4-triazine ring and the attached chromophoric groups.
The parent 1,2,4-triazine exhibits weak n→π* transitions in the near-UV region (around 350-400 nm) and more intense π→π* transitions at shorter wavelengths (typically below 300 nm). The introduction of substituents will modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax).
-
1,2,4-Triazine Core: The nitrogen-rich 1,2,4-triazine ring is an electron-deficient system. Its UV-Vis spectrum is characterized by a weak, long-wavelength absorption band due to an n→π* transition and a stronger π→π* transition at higher energies.
-
Effect of the 2-Methoxyphenyl Group: The 2-methoxyphenyl substituent is expected to be the most significant contributor to the spectral changes. The phenyl ring itself is a chromophore, and its conjugation with the triazine ring will lead to a bathochromic (red) shift of the π→π* transitions. The methoxy group (-OCH3) is an auxochrome, a group with non-bonding electrons that can be delocalized into the π-system of the aromatic ring. This delocalization further increases the energy of the highest occupied molecular orbital (HOMO), resulting in a more pronounced red shift and an increase in the molar absorptivity (hyperchromic effect). The ortho position of the methoxy group may induce some steric hindrance, potentially affecting the planarity between the phenyl and triazine rings and thus influencing the extent of conjugation.
-
Effect of the Chloro Group: The chloro substituent will have a more modest impact on the spectrum. While chlorine has lone pairs of electrons that can participate in resonance, its inductive electron-withdrawing effect is also significant. The net effect is often a small bathochromic shift of the π→π* transitions.
Based on these considerations, a hypothetical UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane would likely exhibit the following features:
-
A weak n→π* absorption band in the region of 360-410 nm.
-
A strong, primary π→π* absorption band with a λmax estimated to be in the range of 280-320 nm.
-
A second, more intense π→π* band at a shorter wavelength, likely below 250 nm, which may be a composite of transitions from the triazine and substituted benzene rings.
Comparative Analysis with Structurally Related Compounds
To benchmark our predictions, we can compare the expected spectrum of this compound with the known spectra of related molecules.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 1,2,4-Triazine | Cyclohexane | 255, 374 | 3550, 420 | |
| 3,5-Diphenyl-1,2,4-triazine | Dioxane | 260, 360 | 38000, 790 | |
| Anisole (Methoxybenzene) | Ethanol | 269, 275 | 1480, 1830 | NIST Chemistry WebBook |
The data for 1,2,4-triazine shows the characteristic low-intensity n→π* transition at 374 nm and a more intense π→π* transition at 255 nm. In 3,5-diphenyl-1,2,4-triazine, the presence of two phenyl groups leads to a significant hyperchromic effect and a slight bathochromic shift of the π→π* band to 260 nm. The n→π* band is also slightly blue-shifted. Anisole, a simple model for the methoxyphenyl group, shows its primary absorption around 270 nm.
Based on this comparative data, our prediction for the primary π→π* band of this compound in the 280-320 nm range appears reasonable, as the combined electronic effects of the chloro and methoxyphenyl substituents are expected to induce a more significant red shift compared to the diphenyl derivative.
Experimental Protocol for UV-Vis Spectral Acquisition
The following protocol outlines a robust method for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (solid, assume >98% purity)
-
Solvents: Spectroscopic grade cyclohexane, ethanol, and acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A.
-
Analytical balance: Readable to 0.01 mg.
Step-by-Step Procedure
-
Solvent Selection and Preparation:
-
Choose a solvent in which the analyte is sufficiently soluble and that is transparent in the wavelength range of interest. Cyclohexane is a good starting point for a non-polar solvent, while ethanol or acetonitrile can be used to assess solvatochromic effects.
-
Run a baseline correction with the chosen solvent in both the sample and reference cuvettes to subtract any background absorbance from the solvent and cuvettes.
-
-
Preparation of Stock Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5 absorbance units. This is the optimal range for accuracy and linearity. A typical starting concentration would be around 10⁻⁵ M.
-
-
Spectral Acquisition:
-
Rinse the sample cuvette with the working solution three times before filling it.
-
Place the reference cuvette (filled with the pure solvent) and the sample cuvette in the spectrophotometer.
-
Scan the spectrum from 800 nm down to 200 nm at a medium scan speed.
-
Record the absorbance values at each wavelength.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Workflow Diagram
Caption: A streamlined workflow for the accurate acquisition of UV-Vis absorption spectra.
Structure-Spectra Relationships and Mechanistic Insights
The electronic transitions observed in the UV-Vis spectrum provide valuable information about the molecular structure and bonding.
Caption: A simplified representation of electronic excitation upon photon absorption.
The predicted π→π* transitions in this compound involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The n→π* transition involves the promotion of a non-bonding electron (from a nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity.
The solvent environment can also influence the spectrum. Polar solvents are expected to cause a hypsochromic (blue) shift of the n→π* transition due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. The π→π* transitions may exhibit either a small blue or red shift depending on the relative polarity of the ground and excited states.
Conclusion
References
Reactivity comparison of 1,2,4-triazines vs 1,3,5-triazines in click chemistry
Executive Summary: The Tale of Two Isomers
In the landscape of high-fidelity bioconjugation, "triazine" is a homonym that refers to two chemically distinct tools. While they share the formula
-
1,2,4-Triazines (as-triazines): Act as bioorthogonal warheads . They function as electron-deficient dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions, releasing nitrogen (
) to form stable pyridine linkages.[1] They are the stable alternative to tetrazines. -
1,3,5-Triazines (s-triazines): Act as modular ligation hubs . They function as electrophilic scaffolds for Nucleophilic Aromatic Substitution (
), allowing the precise, stepwise attachment of three distinct payloads. They are generally inert to IEDDA conditions used in biology.
This guide provides a technical comparison to assist in reagent selection, supported by kinetic data and validated protocols.
Part 1: Mechanistic Divergence & Reactivity Profiles
1,2,4-Triazines: The Bioorthogonal Specialist (IEDDA)
The 1,2,4-triazine core possesses a unique dipole and asymmetry that facilitates cycloaddition with strained alkenes (like trans-cyclooctene, TCO) or alkynes (BCN).
-
Mechanism: The reaction proceeds via a
cycloaddition followed by a retro-Diels-Alder step. The driving force is the irreversible extrusion of nitrogen gas ( ) and the formation of a highly aromatic pyridine system. -
Kinetics: Second-order rate constants (
) typically range from 0.01 to 0.1 . While slower than 1,2,4,5-tetrazines (which can reach ), 1,2,4-triazines offer superior hydrolytic stability, making them ideal for long-term storage or harsh synthetic conditions where tetrazines decompose. -
Luminogenicity: A distinct advantage of specific 1,2,4-triazines is "fluorogenic turn-on." The starting material quenches fluorescence, but the resulting pyridine product (post-click) is fluorescent, enabling no-wash imaging.
1,3,5-Triazines: The Modular Scaffold ( )
The 1,3,5-triazine (cyanuric chloride) core is symmetric and highly electron-deficient but lacks the propensity for
-
Mechanism: Reactivity is governed by temperature-controlled
. The three chlorides on cyanuric chloride (TCT) can be substituted sequentially by nucleophiles (amines, thiols, alcohols).[2]- Substitution: 0°C (Exothermic)
- Substitution: Room Temperature
- Substitution: >60°C (Reflux)
-
Why not IEDDA? The 1,3,5-isomer has high resonance stability. Disrupting this aromaticity to form a Diels-Alder adduct requires extreme activation energies. Consequently, 1,3,5-triazines are orthogonal to TCO/BCN labeling; they will not react with these reagents under physiological conditions.
Visualizing the Pathways
The following diagram contrasts the reaction logic of both isomers.
Figure 1: Mechanistic divergence. 1,2,4-triazines undergo ring transformation (IEDDA), while 1,3,5-triazines undergo substituent exchange (SnAr).
Part 2: Head-to-Head Performance Data
The following table summarizes the experimental parameters for selecting the correct isomer.
| Feature | 1,2,4-Triazine (Warhead) | 1,3,5-Triazine (Scaffold) |
| Primary Reaction | Inverse Electron Demand Diels-Alder (IEDDA) | Nucleophilic Aromatic Substitution ( |
| Reaction Partner | Strained Alkenes (TCO) or Alkynes (BCN) | Amines, Thiols, Alcohols |
| Kinetics ( | Fast (Diffusion limited at high temp/conc) | |
| Physiological Stability | High (Stable in serum/lysate > 48h) | High (Hydrolytically stable after substitution) |
| Byproducts | HCl (Requires base scavenger) | |
| Bioorthogonality | Excellent (Selectivity > 1000:1) | Poor (Reacts with biological amines/thiols) |
| Primary Use Case | Live cell imaging, prodrug activation | ADCs, Dendrimers, Combinatorial Libraries |
Part 3: Experimental Protocols
Protocol A: Bioorthogonal Labeling with 1,2,4-Triazines
Use Case: Labeling a TCO-modified protein with a fluorophore.
Reagents:
-
Protein-TCO conjugate (10 µM in PBS, pH 7.4).
-
1,2,4-Triazine-Fluorophore (10 mM stock in DMSO).
Workflow:
-
Preparation: Dilute the 1,2,4-Triazine stock into the protein solution to a final concentration of 100 µM (10 equivalents). Keep DMSO < 5% v/v.
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Note: Unlike tetrazines (mins), 1,2,4-triazines require hours due to slower kinetics.
-
-
Validation: Monitor fluorescence increase (if using fluorogenic probe) or analyze via LC-MS.
-
Mechanism Check: Mass shift should correspond to:
.
-
-
Purification: Remove excess small molecule via PD-10 desalting column or dialysis.
Protocol B: Sequential Assembly on 1,3,5-Triazine
Use Case: Creating a heterobifunctional linker (Drug-Linker-Targeting Ligand).
Reagents:
-
Cyanuric Chloride (Recrystallized from hexane).
-
Amine A (Targeting Ligand), Amine B (Drug/Spacer).
-
DIPEA (Base).
Workflow:
-
Step 1 (0°C): Dissolve Cyanuric Chloride in acetone/THF. Cool to 0°C on ice. Add 1.0 eq of Amine A + 1.1 eq DIPEA dropwise. Stir 1 hr.
-
Control: Maintain 0°C strictly to prevent disubstitution.
-
-
Step 2 (Room Temp): Add 1.0 eq of Amine B + 1.1 eq DIPEA. Warm to RT. Stir 4–12 hrs.
-
Step 3 (Reflux): Add excess nucleophile (or hydrolysis buffer) and heat to 60–80°C to cap the third chloride.
-
Validation: TLC or HPLC will show distinct shifts for Mono-, Di-, and Tri-substituted products.
Part 4: Decision Framework
Use this logic flow to determine which triazine fits your experimental design.
Figure 2: Decision tree for reagent selection based on environmental constraints and structural goals.
References
-
Prescher, J. A., et al. (2017).[3] "The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions." Chemical Science.
- Significance: Establishes the kinetic baseline and stability advantages of 1,2,4-triazines over tetrazines.
-
Fox, J. M., et al. (2015). "1,2,4-Triazines Are Versatile Bioorthogonal Reagents."[1][3][4] Journal of the American Chemical Society.[5][6]
- Significance: Definitive work on the reactivity of 1,2,4-triazines with TCO.
-
Simanek, E. E., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry.
- Significance: comprehensive protocol for temperature-controlled substitution of 1,3,5-triazines.
-
Kozhevnikov, V. N., et al. (2024).[7] "Annealing 1,2,4-triazine to iridium(III) complexes induces luminogenic behaviour in bioorthogonal reactions."[7][8] Dalton Transactions.[7]
-
Significance: Demonstrates the fluorogenic "turn-on" capabilities of metal-coordinated 1,2,4-triazines.[7]
-
-
BenchChem Application Note. (2025). "A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives."
- Significance: Provides comparative kinetic data for TCO deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1,2,4-Triazines Are Versatile Bioorthogonal Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Annealing 1,2,4-triazine to iridium(iii) complexes induces luminogenic behaviour in bioorthogonal reactions with strained alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
This document provides a detailed protocol for the safe and compliant disposal of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine. As a chlorinated heterocyclic compound, this substance requires careful handling as a regulated hazardous waste. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
-
Classification: Based on its structure, this compound is classified as a halogenated organic compound .[1][2] This is the most critical factor for its disposal, as it must be segregated from non-halogenated waste streams.[2][3]
-
Anticipated Hazards:
-
Toxicity: Similar triazine derivatives are categorized as harmful if swallowed (Acute Toxicity, Category 4).[4][5]
-
Irritation: It is expected to be a skin and eye irritant.[5] Some related compounds can cause serious eye damage.[4]
-
Environmental: Halogenated aromatic hydrocarbons can be subject to specific environmental regulations concerning their release to water.[6] Spent triazine products may require specialized wastewater treatment.[7]
-
Due to these inferred hazards, all waste containing this compound must be treated as hazardous waste in accordance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Summary of Key Information
| Parameter | Details | Source |
| Chemical Name | This compound | - |
| Waste Category | Halogenated Organic Waste | [2][3] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | [4][5] |
| Required PPE | Nitrile gloves, safety goggles with side-shields, lab coat | [5][10] |
| Disposal Container | Clearly labeled, chemically compatible, sealed container for Halogenated Waste | [3][11][12] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if damaged.[10]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[10]
-
Work Area: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a multi-step process that begins at the point of generation. The following workflow ensures compliance and safety from the laboratory bench to final disposal.
Caption: Disposal workflow for this compound.
Protocol Details:
Part A: At the Point of Generation (Satellite Accumulation Area - SAA)
A Satellite Accumulation Area (SAA) is a location at or near the point of waste generation and under the control of the operator.[11]
-
Container Selection:
-
Waste Segregation (CRITICAL STEP):
-
This compound is a halogenated organic . As such, all waste—including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, silica gel)—must be placed in a designated Halogenated Organic Waste container.[3]
-
Causality: Mixing halogenated and non-halogenated waste streams classifies the entire mixture as the more expensive and stringently regulated halogenated category.[2] Proper segregation is paramount for both safety and cost-efficiency.
-
-
Labeling:
-
Immediately label the container with the words "Hazardous Waste" .[9][11][13]
-
List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9][11] If it is a mixture, all components must be listed with their approximate percentages.[11]
-
Add appropriate hazard pictograms (e.g., irritant, health hazard).[9]
-
-
Accumulation:
Part B: Storage and Transfer (Central Accumulation Area - CAA)
-
Transfer Trigger: Once the waste container is 90% full, it should be prepared for removal from the laboratory.[3][11] Do not overfill containers.[3]
-
Finalize Label: Ensure the label is complete with the date of generation, the principal investigator's name, and the laboratory room number.[9]
-
Transport and Storage:
-
Securely close the container and ensure the exterior is clean and free of contamination.[3]
-
Move the container to your facility's Central Accumulation Area (CAA). This area must provide adequate ventilation and secondary containment to prevent spills.[12]
-
Hazardous waste can be stored in a CAA for a limited time (e.g., 90 or 180 days) depending on the facility's generator status.[13]
-
Part C: Final Disposal
-
Professional Disposal: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company.[11][12]
-
Tracking: All chemical waste must be tracked from its point of generation to its final disposal, a process known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[9][13]
-
Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[13] Never dispose of this chemical down the drain or in regular trash.[8][9]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading or entering drains.
-
Personal Protection: Don appropriate PPE, including respiratory protection if vapors are present, before attempting to clean the spill.[10]
-
Cleanup:
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[5]
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the designated halogenated waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Seek Assistance: For large or unmanageable spills, contact your institution's EH&S department immediately.[11]
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of Colorado Boulder. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. [Link]
-
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
H2S Scavengers. (2025, June 6). Detailed Overview of H2S Scavengers Application Methods. [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. [Link]
-
Tennessee Department of Environment & Conservation. (2021, June). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
Sources
- 1. publications.tnsosfiles.com [publications.tnsosfiles.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ethz.ch [ethz.ch]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. fklaz.com [fklaz.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
